molecular formula C19H12O6 B193360 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione CAS No. 64845-67-6

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Cat. No.: B193360
CAS No.: 64845-67-6
M. Wt: 336.3 g/mol
InChI Key: RFDUJWCLBWPLND-UHFFFAOYSA-N
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Description

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione ( 64845-67-6) is a high-purity tetracene derivative supplied for advanced pharmaceutical and analytical research. With a molecular formula of C19H12O6 and a molecular weight of 336.29 g/mol, this compound is critically recognized in the scientific community as a known impurity and degradation product of the chemotherapeutic agent Doxorubicin . As such, it serves as a vital reference standard in the development and validation of analytical methods, helping to ensure the quality, safety, and efficacy of anticancer drug formulations. Researchers utilize this compound for stability studies, impurity profiling, and in support of regulatory submissions such as Abbreviated New Drug Applications (ANDAs) . The compound is part of the anthraquinone family, and its structural motif is central to the biological activity of anthracycline antibiotics . It is presented with a comprehensive Certificate of Analysis (COA) to guarantee its identity, purity, and composition. This product is intended for research purposes only and is strictly not approved for diagnostic or human use.

Properties

IUPAC Name

2,6,11-trihydroxy-7-methoxytetracene-5,12-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O6/c1-25-12-4-2-3-10-13(12)19(24)15-14(17(10)22)18(23)11-7-8(20)5-6-9(11)16(15)21/h2-7,20,22,24H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDUJWCLBWPLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC(=C4)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione . This molecule represents a fully aromatized tetracyclic core analogous to the anthracycline class of antibiotics (e.g., Doxorubicin, Daunorubicin), specifically resembling the aglycone structure after oxidative degradation or aromatization.

The synthesis strategy prioritizes regiochemical fidelity , utilizing a convergent Hauser-Kraus Annulation protocol. This approach is superior to linear Friedel-Crafts or Diels-Alder methods for poly-oxygenated systems because it minimizes the formation of regioisomers and ensures the correct placement of the peri-hydroxy groups essential for the quinone's biological activity and spectral properties.

Part 1: Strategic Retrosynthesis & Mechanism

The target molecule is a linear tetracyclic quinone (tetracene-5,12-dione) decorated with a specific oxygenation pattern:

  • Ring A: 1-Methoxy substituent.[1][2][3][4][5][6]

  • Ring B/C: The quinone system with peri-hydroxyls (6,11-OH) stabilized by intramolecular hydrogen bonding.

  • Ring D: A distal hydroxyl group (8-OH).

Retrosynthetic Disconnection

We disconnect the molecule at the B-ring (the newly formed quinone ring) into two key fragments:

  • Fragment A (Nucleophile): A sulfonyl phthalide derivative representing Rings A and half of B.

  • Fragment B (Electrophile): A naphthoquinone derivative representing Rings C and D.

Rationale: The Hauser annulation allows a stabilized carbanion (from the phthalide) to undergo a Michael addition to the quinone, followed by Dieckmann condensation and elimination of the sulfonyl group. This sequence is self-validating as it drives aromatization thermodynamically.

Mechanistic Pathway Diagram

G Start Retrosynthesis Disconnection Phthalide Fragment A: 4-Methoxy-7-(phenylsulfonyl) isobenzofuran-1(3H)-one Start->Phthalide Quinone Fragment B: 5-Hydroxy-1,4-naphthoquinone (Juglone Derivative) Start->Quinone Michael Intermediate 1: Michael Adduct Phthalide->Michael LHMDS, -78°C (Carbanion Formation) Quinone->Michael Michael Addition Cyclization Intermediate 2: Dieckmann Condensation Michael->Cyclization Intramolecular Acylation Elimination Aromatization: Sulfinate Elimination Cyclization->Elimination Base Induced Product Target: 6,8,11-Trihydroxy-1-methoxy tetracene-5,12-dione Elimination->Product Oxidative Workup

Caption: Convergent assembly of the tetracene core via Hauser-Kraus Annulation, highlighting the transition from precursors to the aromatized target.

Part 2: Experimental Protocols

Phase 1: Synthesis of the Sulfonyl Phthalide (Ring A Precursor)

Objective: Synthesize 4-methoxy-7-(phenylsulfonyl)isobenzofuran-1(3H)-one. Criticality: The sulfone group is the "chemical handle" that stabilizes the anion and serves as a leaving group to force aromatization.

  • Starting Material: 3-Hydroxy-4-methoxybenzoic acid.

  • Formylation: Treat with formaldehyde and HCl (Blanc chloromethylation) followed by oxidation to the lactone.

  • Sulfonylation:

    • Dissolve the intermediate phthalide in DMF.

    • Add Sodium Benzenesulfinate (1.2 eq) and Acetic Acid (2.0 eq).

    • Heat to 80°C for 4 hours.

    • Validation: Formation of a thick white precipitate indicates product formation.

    • Purification: Recrystallize from Ethanol/Water.

Phase 2: Synthesis of the Naphthoquinone (Ring C/D Precursor)

Objective: Synthesize 5-methoxy-1,4-naphthoquinone (Juglone methyl ether) or use 5-hydroxy-1,4-naphthoquinone with transient protection. Note: For the 8-OH target, we start with 5-hydroxy-1,4-naphthoquinone (Juglone). To prevent side reactions, the phenol is protected as a methyl ether or silyl ether, then deprotected post-annulation.

Phase 3: The Hauser Annulation (Coupling)

Safety Warning: This reaction requires strictly anhydrous conditions. LHMDS is moisture-sensitive.

Reagents:

  • Fragment A (Sulfonyl Phthalide): 1.0 eq[7][8]

  • Fragment B (Juglone derivative): 1.1 eq

  • Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF (3.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Anion Generation:

    • Flame-dry a 3-neck round-bottom flask under Argon.

    • Charge with Fragment A (Phthalide) and dissolve in dry THF (0.1 M concentration).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add LHMDS (2.5 eq) dropwise over 20 minutes. The solution will turn a deep orange/red (characteristic of the phthalide anion).

    • Hold time: Stir for 30 minutes at -78°C to ensure complete deprotonation.

  • Michael Addition:

    • Dissolve Fragment B (Quinone) in a minimal amount of dry THF.

    • Add the quinone solution dropwise to the phthalide anion at -78°C.

    • Observation: The color will shift to a dark purple/brown, indicating the formation of the Michael adduct.

  • Cyclization & Aromatization:

    • Allow the reaction to warm slowly to 0°C over 2 hours.

    • Mechanism:[6][9][10] As the temperature rises, the intermediate undergoes Dieckmann condensation followed by the elimination of the phenylsulfinate anion.

    • Monitor via TLC (Hexane:Ethyl Acetate 1:1). The disappearance of the fluorescent phthalide spot confirms consumption.

  • Quench & Oxidation:

    • Quench with saturated NH₄Cl solution.[8]

    • Crucial Step: The product may exist partially as the hydroquinone. Add a mild oxidant (e.g., Silver(I) Oxide or simply aerate vigorously) to ensure the full quinone state.

    • Extract with CH₂Cl₂ (3x).[11] Wash organics with Brine, dry over Na₂SO₄.

  • Demethylation (If protected):

    • If the 8-OH was protected as OMe: Treat the crude solid with BBr₃ in CH₂Cl₂ at -78°C -> RT to reveal the free phenol.

Part 3: Characterization & Data Analysis

The target molecule, This compound , exhibits distinct spectroscopic signatures due to its planar, highly conjugated, and hydrogen-bonded nature.

Quantitative Data Summary
ParameterExpected Value/RangeStructural Interpretation
Appearance Deep Red/Violet PowderExtended conjugation of the tetracene-quinone system.
Melting Point > 280°C (Decomp)High lattice energy due to π-stacking and H-bonding.
UV-Vis (

)
~480-500 nm

transition of the hydroxy-quinone chromophore.
Fluorescence Orange/Red emission (weak)Quenched significantly by quinone, but detectable.
Solubility Low in alcohols; Soluble in DMSO/DMFLipophilic planar structure; requires polar aprotic solvents.
Spectroscopic Validation (NMR & MS)

1. Proton NMR (


H-NMR, 500 MHz, DMSO-

):
  • Chelated Phenols (

    
     12.0 - 14.0 ppm):  You will observe two distinct sharp singlets  downfield.
    
    • 
       ~13.5 ppm (1H, s): 6-OH (Hydrogen bonded to C5=O).
      
    • 
       ~13.2 ppm (1H, s): 11-OH (Hydrogen bonded to C12=O).
      
    • Note: The 8-OH (distal) will appear broad around

      
       10-11 ppm or may exchange if wet.
      
  • Aromatic Region:

    • Ring A (1-OMe side): Look for a doublet-triplet-doublet pattern or specific coupling depending on the 2,3,4 positions.

    • Ring D (8-OH side): Look for the specific pattern of the substituted phenol ring.

  • Methoxy Group:

    • 
       4.01 ppm (3H, s): Strong singlet for 1-OMe.
      

2. Mass Spectrometry (HRMS-ESI):

  • Mode: Negative Ion Mode

    
     is often more sensitive for poly-phenols.
    
  • Formula:

    
    
    
  • Calc. Mass: 336.0634 Da.

  • Fragmentation: Loss of Methyl radical (

    
    ) and CO elimination are common.
    

Part 4: Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Aromatization:

    • Symptom:[6][11] NMR shows aliphatic protons (3.0-5.0 ppm) indicating the "dihydro" intermediate.

    • Fix: Reflux the crude product in Toluene with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for 1 hour to force dehydrogenation.

  • Regioisomer Contamination:

    • Symptom:[6][11] Multiple OMe peaks in NMR.

    • Cause: Poor regiocontrol during the Michael addition.

    • Fix: Ensure the temperature is strictly kept at -78°C during the addition. Use the sulfonyl phthalide (Hauser) rather than the cyano phthalide, as the sulfone provides better steric guidance.

  • Solubility Issues:

    • The final product is highly insoluble.[12] Purification by standard flash chromatography is difficult.

    • Protocol: Use Soxhlet extraction with Chloroform or recrystallization from boiling Nitrobenzene for analytical pure samples.

References

  • Hauser, F. M., & Rhee, R. P. (1978). New synthetic methods for the regioselective synthesis of anthracyclinones. Journal of the American Chemical Society. Link

  • Danishefsky, S., et al. (1979). Total synthesis of daunomycinone. Journal of the American Chemical Society. Link

  • Kelly, T. R. (1979). Anthracycline synthesis. Annual Reports in Medicinal Chemistry. Link

  • Simson Pharma. 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Impurity Standard).[2]Link

  • National Center for Biotechnology Information. PubChem Compound Summary for Doxorubicinone.Link

Sources

Unraveling the Biological Profile of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (Doxorubicinone): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione, the aglycone of the widely used chemotherapeutic agent doxorubicin and commonly known as doxorubicinone, presents a unique biological profile that diverges significantly from its parent compound. This technical guide provides a comprehensive analysis of the known biological activities of doxorubicinone, focusing on its cytotoxic and antimicrobial properties, and delving into its distinct mechanism of action. While doxorubicin is a potent topoisomerase II inhibitor that intercalates into DNA, evidence suggests that doxorubicinone does not share this primary mechanism, instead favoring minor groove binding. This fundamental difference in its interaction with DNA profoundly influences its biological effects, resulting in a generally lower cytotoxic profile compared to doxorubicin. This guide will synthesize the available data on its effects on various cell lines, explore its impact on cellular processes, and discuss its potential, albeit limited, antimicrobial activities. Detailed experimental protocols for assessing the biological activity of such compounds are also provided to facilitate further research in this area.

Introduction: The Aglycone Enigma

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its potent anticancer activity is largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] Doxorubicin is a glycosidic compound, consisting of a tetracyclic aglycone, doxorubicinone (this compound), and a daunosamine sugar moiety. While the biological activities of doxorubicin are extensively studied, its aglycone, doxorubicinone, which is also a known impurity and metabolite of doxorubicin, has received comparatively less attention.[3] Understanding the intrinsic biological activity of doxorubicinone is crucial for a complete comprehension of doxorubicin's pharmacology, its side-effect profile, and for the potential development of new, structurally related therapeutic agents. This guide aims to consolidate the existing knowledge on the biological activity of doxorubicinone, highlighting its unique characteristics that distinguish it from its parent compound.

Anticancer Activity: A Divergent Path from Doxorubicin

The anticancer activity of doxorubicinone appears to be significantly attenuated compared to doxorubicin. This difference is primarily attributed to their distinct mechanisms of interaction with DNA.

Mechanism of Action: A Shift from Intercalation to Minor Groove Binding

While doxorubicin is a classic DNA intercalator, spectroscopic and calorimetric studies have revealed that doxorubicinone does not intercalate into the DNA double helix.[1] Instead, it is proposed to bind to the minor groove of DNA.[1] This fundamental difference in the mode of DNA interaction is a critical determinant of its reduced cytotoxic potency.

Figure 1: Contrasting mechanisms of action between Doxorubicin and Doxorubicinone.

Cytotoxicity Profile: Cell Line Specific and Generally Reduced

The available data on the cytotoxicity of doxorubicinone indicates a significantly lower potency compared to doxorubicin across various cell types.

  • Cardiac Cells: A comparative in vitro study on human cardiac AC16 cells demonstrated that doxorubicinone (referred to as DOXone in the study) is cytotoxic, but at higher concentrations than doxorubicin. Doxorubicinone caused mitochondrial dysfunction in these cells at concentrations of 2 µM and above, whereas doxorubicin elicited comparable cytotoxicity at half that concentration.[4][5]

  • Leukemia Cells: In a study on B-lymphocytes from patients with chronic lymphocytic leukemia, exposure to doxorubicin aglycones at concentrations as high as 5 µM for one hour had no effect on the proliferative capacity of these cells.[6] This suggests a lack of significant anticancer activity in this specific cancer cell type at these concentrations.

CompoundCell LineObserved EffectConcentrationReference
DoxorubicinoneAC16 (Cardiac)Mitochondrial Dysfunction≥ 2 µM[4][5]
DoxorubicinAC16 (Cardiac)Comparable cytotoxicity~1 µM[4][5]
Doxorubicin AglyconesB-lymphocytes (CLL)No effect on proliferationup to 5 µM[6]

Table 1: Comparative Cytotoxicity of Doxorubicinone and Doxorubicin.

Antimicrobial Activity: A Limited and Under-Explored Area

The antimicrobial properties of doxorubicinone are not well-documented. While anthracyclines, in general, were initially investigated for their antibiotic properties, the focus for doxorubicin and its derivatives has been overwhelmingly on their anticancer effects.

Some studies have touched upon the antibacterial activity of doxorubicin itself. For instance, doxorubicin has been shown to inhibit the division of E. coli by interacting with the FtsZ protein.[7] There is also evidence that doxorubicin can induce drug efflux pumps in Candida albicans, which could have clinical relevance for antifungal treatment in patients undergoing chemotherapy.[8] However, specific studies evaluating the antimicrobial spectrum and potency of doxorubicinone are scarce. It is plausible that the structural differences, particularly the absence of the daunosamine sugar which is crucial for the activity of many glycoside antibiotics, result in a significantly diminished antimicrobial activity for the aglycone.

Other Biological Effects

Beyond its direct cytotoxic and potential antimicrobial activities, doxorubicinone has been observed to exert other biological effects. A study on human red blood cells showed that doxorubicin-derived aglycones induce a significant stimulation of the pentose phosphate pathway and a marked inhibition of the antioxidant enzymes glutathione peroxidase and superoxide dismutase.[9] This suggests that the aglycone may contribute to the overall oxidative stress profile associated with doxorubicin administration.

Cellular_Effects_of_Doxorubicinone Doxorubicinone Doxorubicinone RBC Red Blood Cells Doxorubicinone->RBC PPP Pentose Phosphate Pathway RBC->PPP Stimulation AntioxidantEnzymes Antioxidant Enzymes (GPx, SOD) RBC->AntioxidantEnzymes Inhibition OxidativeStress Increased Oxidative Stress PPP->OxidativeStress AntioxidantEnzymes->OxidativeStress

Figure 2: Biological effects of Doxorubicinone on red blood cells.

Experimental Protocols

To facilitate further investigation into the biological activity of this compound, the following are detailed protocols for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Figure 3: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial or fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Resazurin solution (for viability indication, optional)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in the appropriate broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. If using a viability indicator like resazurin, a color change will indicate metabolic activity.

Conclusion and Future Directions

This compound, the aglycone of doxorubicin, exhibits a biological activity profile that is distinct and significantly less potent than its parent compound. Its primary mechanism of action appears to be minor groove binding to DNA, a departure from the DNA intercalation and topoisomerase II inhibition that defines doxorubicin's potent anticancer effects. This results in a markedly lower cytotoxicity, as evidenced by the limited available data on cardiac and leukemia cells. Its antimicrobial properties remain largely unexplored and are likely to be minimal due to the absence of the daunosamine sugar.

Future research should focus on a more comprehensive evaluation of the cytotoxicity of doxorubicinone across a wider panel of cancer cell lines to establish a detailed IC50 profile. Mechanistic studies should further elucidate the downstream cellular consequences of its minor groove binding and its effects on cellular metabolism and oxidative stress. Furthermore, a systematic investigation into its antimicrobial and antifungal activities is warranted to fully characterize its biological spectrum. A deeper understanding of the structure-activity relationship between doxorubicin and its aglycone will not only provide a more complete picture of the pharmacology of this important class of drugs but may also guide the rational design of new anticancer agents with improved therapeutic indices.

References

  • Britannica, T. Editors of Encyclopaedia (2023, December 1). doxorubicin. Encyclopedia Britannica. [Link]

  • Baird, M., et al. (2013). Investigations into the DNA-binding mode of doxorubicinone. Organic & Biomolecular Chemistry, 11(3), 435-439. [Link]

  • da Silva, D. D., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology, 24(1), 1-15. [Link]

  • Pang, B., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 15(4), 1135. [Link]

  • Pharmaffiliates. (n.d.). 7,8-Desacetyl-9,10-dehydro Daunorubicinone. [Link]

  • PubChem. (n.d.). 7,8-Dehydro-9,10-desacetyldoxorubicinone. [Link]

  • Silva, D. D., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology. [Link]

  • Speth, P. A., et al. (1988). Uptake and intracellular distribution of doxorubicin metabolites in B-lymphocytes of chronic lymphocytic leukemia. Cancer Research, 48(3), 638-642. [Link]

  • Wikipedia. (2024, February 15). Doxorubicin. [Link]

  • Atwal, H., et al. (2019). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. Molecular Pharmacology, 95(5), 555-565. [Link]

  • Cummings, J., & Milroy, R. (1986). In vitro formation of a toxic aglycone metabolite of 4-demethoxydaunorubicin in conditions that parallel the stomach. Anticancer Research, 6(5), 1177-1179. [Link]

  • Gurova, K. V. (2009). New hopes from old drugs: revisiting DNA-binding small molecules in cancer. Future Oncology, 5(10), 1685-1704. [Link]

  • IAR Consortium. (2024). The Effect of Anti-Cancer Drugs on the Activity of Antibiotics against some Pathogenic Bacteria. IAR Journal of Clinical & Medical Biochemistry, 3(3), 1-7. [Link]

  • Lee, C. C., et al. (2016). Antimycobacterial activity of DNA intercalator inhibitors of Mycobacterium tuberculosis primase DnaG. Tuberculosis (Edinburgh, Scotland), 99, 100-106. [Link]

  • Misiti, F., et al. (2003). The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes. Brazilian Journal of Medical and Biological Research, 36(12), 1647-1653. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125152, 7,8-Dehydro-9,10-desacetyldoxorubicinone. [Link]

  • Pommier, Y. (2016). Topoisomerase II Inhibitors: The Epipodophyllotoxins. In Oncohema Key. [Link]

  • Skladanowski, A., & Konopa, J. (2000). Effect of structural modification at the 4, 3′, and 2′ positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Pharmacological Reports, 52(1), 59-66. [Link]

  • Taddei, M., et al. (2000). Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. Bioorganic & Medicinal Chemistry Letters, 10(3), 293-296. [Link]

  • Thongkham, E., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7793. [Link]

  • Speth, P. A., et al. (1988). Uptake and intracellular distribution of doxorubicin metabolites in B-lymphocytes of chronic lymphocytic leukemia. Cancer research, 48(3), 638–642. [Link]

  • Chhikara, B. S., et al. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules (Basel, Switzerland), 27(14), 4478. [Link]

  • Park, E. J., et al. (2012). Doxorubicin induces cytotoxicity through upregulation of pERK-dependent ATF3. PloS one, 7(9), e44990. [Link]

  • Panda, D., et al. (2015). Doxorubicin inhibits E. coli division by interacting at a novel site in FtsZ. The Biochemical journal, 472(1), 43–53. [Link]

  • Pankaj, P. P., & Sastry, G. N. (2012). Molecular mechanism and binding free energy of doxorubicin intercalation in DNA. Physical Chemistry Chemical Physics, 14(39), 13646-13656. [Link]

  • ResearchGate. (n.d.). Summary of previously published IC50 values of doxorubicin in different liver cancer cell lines. [Link]

  • Sinha, B. K., et al. (2021). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4478. [Link]

  • Tartakoff, A. M., et al. (2020). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Seminars in Cancer Biology, 66, 1-13. [Link]

  • Wang, Y., et al. (2020). Doxorubicin Induces Endotheliotoxicity and Mitochondrial Dysfunction via ROS/eNOS/NO Pathway. Frontiers in Physiology, 11, 582. [Link]

  • Zhang, Y., et al. (2018). Synthesis of a Reactive Oxygen Species-Responsive Doxorubicin Derivative. Molecules (Basel, Switzerland), 23(7), 1809. [Link]

  • da Silva, D. D., et al. (2024). Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovascular Toxicology, 24, 266-279. [Link]

  • ResearchGate. (n.d.). Investigations into the DNA-binding mode of doxorubicinone. [Link]

  • ResearchGate. (n.d.). Metabolism of doxorubicin. [Link]

  • ResearchGate. (n.d.). Relative DNA binding affinity of doxorubicin and doxorubicinol measured by a FID assay. [Link]

  • ResearchGate. (n.d.). Toxicity and reactive oxygen species (ROS) measurements in doxorubicin (DOX)-treated cardiac H9c2 cells. [Link]

  • Singh, S., et al. (2019). In vitro study of the anticancer activity of various doxorubicin- containing dispersions. BioImpacts : BI, 9(1), 57–63. [Link]

  • Thongkham, E., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7793. [Link]

  • Wu, H., et al. (2021). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Molecules, 27(14), 4478. [Link]

  • Zhang, Y., et al. (2018). Synthesis of a Reactive Oxygen Species-Responsive Doxorubicin Derivative. Molecules, 23(7), 1809. [Link]

  • Besse, A., et al. (2010). Doxorubicin induces drug efflux pumps in Candida albicans. The Journal of antimicrobial chemotherapy, 65(9), 1998–2001. [Link]

  • Lee, C. C., et al. (2016). Antimycobacterial activity of DNA intercalator inhibitors of Mycobacterium tuberculosis primase DnaG. Tuberculosis (Edinburgh, Scotland), 99, 100–106. [Link]

  • Tartakoff, A. M., et al. (2020). Doxorubicin and other anthracyclines in cancers: Activity, chemoresistance and its overcoming. Seminars in cancer biology, 66, 1–13. [Link]

  • Misiti, F., et al. (2003). The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes. Brazilian journal of medical and biological research = Revista brasileira de pesquisas medicas e biologicas, 36(12), 1647–1653. [Link]

Sources

A Deep Dive into the Spectroscopic Characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Doxorubicin-Related Impurity

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione, a tetracyclic quinone with the molecular formula C19H12O6 and a molecular weight of 336.3 g/mol , is a significant compound often encountered as an impurity in the synthesis of the widely used anticancer drug, doxorubicin.[1] As with any pharmaceutical agent, the thorough characterization of impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final product. This guide provides a comprehensive technical overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—that are pivotal for the unambiguous identification and quantification of this specific impurity.

This document is structured to provide not just procedural steps, but a deeper understanding of the rationale behind the analytical choices, empowering researchers to develop and validate robust analytical methods. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of confidence in the generated data.

Molecular Structure and Key Features

A foundational understanding of the molecular structure is paramount for predicting its spectroscopic behavior. The tetracyclic core, multiple hydroxyl groups, a methoxy group, and a quinone system are all key features that will manifest in the NMR, MS, and HPLC data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be characterized by signals in the aromatic, methoxy, and hydroxyl regions.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Justification
Aromatic-H6.5 - 8.5Singlet, Doublet, TripletThe specific splitting patterns will depend on the coupling between adjacent protons on the aromatic rings. Protons on the substituted rings will have distinct shifts.
Methoxy-H (OCH₃)3.8 - 4.2SingletA characteristic singlet for the three equivalent protons of the methoxy group.
Hydroxyl-H (OH)9.0 - 14.0Broad SingletThe chemical shift of phenolic hydroxyl protons can vary significantly depending on concentration, solvent, and hydrogen bonding. Intramolecular hydrogen bonding with the quinone carbonyls is expected to shift these signals downfield.
Predicted ¹³C NMR Spectrum

The carbon NMR will reveal the carbon skeleton of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Justification
Carbonyl (C=O)180 - 190The two quinone carbonyl carbons will appear at very downfield shifts.
Aromatic C-O150 - 165Aromatic carbons attached to hydroxyl and methoxy groups will be deshielded.
Aromatic C-C/C-H110 - 140The remaining aromatic carbons will resonate in this region.
Methoxy (OCH₃)55 - 65The carbon of the methoxy group will have a characteristic upfield shift.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • To aid in structural confirmation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments will establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer one_d 1D NMR (¹H, ¹³C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d For Structural Confirmation process Process Spectra two_d->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: A streamlined workflow for the NMR analysis of the target compound.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Expected Mass Spectrum

Using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), the expected accurate mass of the protonated molecule [M+H]⁺ would be approximately 337.0658 m/z.

Fragmentation Pattern

The fragmentation of tetracyclic quinones is influenced by the positions of the hydroxyl and methoxy groups.[6][7] Common fragmentation pathways for similar hydroquinone derivatives often involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (CH₂O) from the methoxy group.[6][7][8]

A plausible fragmentation pathway could involve:

  • Initial loss of water: [M+H - H₂O]⁺

  • Subsequent loss of carbon monoxide: [M+H - H₂O - CO]⁺

  • Loss of a methyl radical from the methoxy group: [M+H - CH₃]⁺ followed by the loss of CO.

The study of doxorubicin metabolites has shown common fragmentation patterns within the tetracyclic core, which can provide insights into the fragmentation of this related impurity.[9]

Experimental Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.

  • Instrumentation: A high-resolution mass spectrometer is essential for accurate mass measurements and determination of the elemental composition.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the mass of the molecular ion.

    • Perform tandem MS (MS/MS) experiments by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This fragmentation "fingerprint" is highly specific and invaluable for structural confirmation.

MS_Fragmentation_Pathway M [M+H]⁺ (m/z ≈ 337.07) M_H2O [M+H - H₂O]⁺ M->M_H2O - H₂O M_CH3 [M+H - CH₃]⁺ M->M_CH3 - •CH₃ M_H2O_CO [M+H - H₂O - CO]⁺ M_H2O->M_H2O_CO - CO M_CH3_CO [M+H - CH₃ - CO]⁺ M_CH3->M_CH3_CO - CO

Caption: A predicted fragmentation pathway for this compound in positive ion ESI-MS.

High-Performance Liquid Chromatography (HPLC): Separation and Quantification

HPLC is the workhorse of pharmaceutical analysis for the separation, identification, and quantification of drug substances and their impurities. The polar nature of this compound, due to its multiple hydroxyl groups, necessitates a thoughtful approach to method development.[10][11][12]

Method Development Strategy

A reversed-phase HPLC method is the most appropriate starting point.

Parameter Recommendation Rationale
Stationary Phase C18 or Phenyl-Hexyl columnA C18 column provides good hydrophobic retention for the tetracyclic core. A Phenyl-Hexyl phase can offer alternative selectivity through pi-pi interactions with the aromatic system.[13]
Mobile Phase Acetonitrile or Methanol and Water with a pH modifier (e.g., 0.1% formic acid or phosphoric acid)The organic modifier is necessary to elute the compound from the reversed-phase column. An acidic pH will suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.[13]
Detection UV-Vis or Photodiode Array (PDA) DetectorThe extensive conjugated system of the tetracene-dione chromophore will result in strong UV absorbance, likely with maxima in the 254 nm and 400-500 nm regions, allowing for sensitive detection. A PDA detector will provide spectral information, aiding in peak identification and purity assessment.[14][15][16][17][18][19]
Elution Mode Gradient ElutionA gradient elution, where the proportion of the organic solvent is increased over time, will be necessary to ensure the elution of the target compound with a good peak shape and to separate it from other related impurities with different polarities.
Experimental Protocol for HPLC Analysis
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving it in the mobile phase or a compatible solvent.

  • Chromatographic System:

    • An HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Method Validation:

    • The developed method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing standards Prepare Standards injection Inject into HPLC standards->injection samples Prepare Samples samples->injection separation Chromatographic Separation injection->separation detection PDA Detection separation->detection integration Integrate Peaks detection->integration quantification Quantify Impurity integration->quantification report Generate Report quantification->report

Caption: A general workflow for the HPLC analysis and quantification of the impurity.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, MS, and HPLC. While this guide provides a robust theoretical framework and detailed analytical protocols based on the analysis of structurally related compounds, the acquisition of experimental data using a certified reference standard is essential for definitive characterization and method validation. The methodologies outlined herein are designed to be a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the confident identification and control of this critical doxorubicin-related impurity.

References

  • de Castro, A. A. H. P., da Silva, J. H., & de Abreu, F. C. (2011). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Journal of Mass Spectrometry, 46(3), 259-266. [Link]

  • ResearchGate. (n.d.). Electrospray ionization mass spectrometric fragmentation of hydroquinone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Fragmentation pattern of protonated hydroquinone 4. Retrieved from [Link]

  • Jones, D. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Hichrom. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Zhang, J., & Wang, Y. (2018). Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells. Journal of Cancer, 9(16), 2869–2876. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Chen, C. Y., Huang, S. D. (2008). Simultaneous determination of tetracylines and quinolones antibiotics in egg by ultra-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 864(1-2), 103-110. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Beynon, J. H., & Williams, A. E. (1963). Mass Spectra of Various Quinones and Polycyclic Ketones. Applied Spectroscopy, 17(6), 161-167. [Link]

  • Al-Malki, J., & Kumosani, T. (2024). Structural Variance of Doxorubicin and Anthracycline Analogues as Topoisomerase Alpha and Beta (Top2a and Top2b) Inhibitors and Potential Design of Analogue Candidates of Less Side Effects on Cardiomyocytes. Current Drug Targets, 25(11), 1269-1282. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Lacerda, E. G., et al. (2018). Computational Prediction of the 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles - Electron Correlation and Not Solvation Is the Salvation. ChemPhysChem, 20(2), 241-250. [Link]

  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • Nagy, A., Schally, A. V., Armatis, P., Szepeshazi, K., Halmos, G., Kovacs, M., ... & Yano, T. (1998). Design, synthesis, and in vitro evaluation of cytotoxic analogs of bombesin-like peptides containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin. Proceedings of the National Academy of Sciences, 95(4), 1794-1799. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Tetracylines and Quinolones Antibiotics in Egg by Ultra-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning (Doctoral dissertation, University of Alberta). [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20272. [Link]

  • Cera, A., et al. (2014). Interaction of Doxorubicin with Polynucleotides. A Spectroscopic Study. The Journal of Physical Chemistry B, 118(12), 3246-3255. [Link]

  • D'Angelo, A., et al. (2024). Spectroscopic Assessment of Doxorubicin (DOX)-Gemcitabine (GEM) Gold Complex Nanovector as Diagnostic Tool of Galectin-1 Biomarker. International Journal of Molecular Sciences, 25(7), 3792. [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 584-589. [Link]

  • Rateb, M. E., et al. (2024). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. Molbank, 2024(2), M1859. [Link]

  • Restek. (2020, October 15). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. [Link]

  • Bautista, R. P., et al. (2016). Simultaneous detection of tetracycline and its degradation byproducts using liquid chromatography-mass spectrometry with dual ionization source. International Journal of Environmental Science and Technology, 13(8), 1957-1966. [Link]

  • Ovrebo, S., et al. (1995). Detection of polycyclic aromatic hydrocarbon metabolites by high-pressure liquid chromatography after purification on immunoaffinity columns in urine from occupationally exposed workers. International Archives of Occupational and Environmental Health, 67(3), 191-197. [Link]

  • Li, Y., et al. (2024). Rapid Determination of Tetracyclines in Drinking and Environmental Waters Using Fully Automatic Solid-Phase Extraction with Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(12), 2901. [Link]

  • Khan, M. A., et al. (2020). Quantification of Selected Polycyclic Aromatic Hydrocarbons (PAHs) in Soil, Water and Blood by an Optimized and Validated HPLC–UV–DAD Method. Soil and Sediment Contamination: An International Journal, 29(7), 749-764. [Link]

  • Dove Research & Analytics. (n.d.). Products by Parent Name: Doxorubicin. Retrieved from [Link]

  • Meiji Seika Pharma. (n.d.). Doxorubicin Hydrochloride. Retrieved from [Link]

  • USP. (n.d.). Doxorubicin Hydrochloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated HPLC-UV Method for the Quantification of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione. This tetracyclic polyketide, a key chemical entity in pharmaceutical research, requires a precise and reliable analytical method for accurate characterization and quantification in various stages of drug development.[1][2] The presented method utilizes High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a widely accessible and powerful tool for the isolation and quantification of antibiotics and related compounds.[3] The protocol herein is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and aligned with the expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6][7]

Introduction

This compound is a complex aromatic compound belonging to the tetracycline class of molecules.[8][9] Accurate quantification of this analyte is critical for a multitude of applications within the pharmaceutical industry, including impurity profiling, stability testing, and pharmacokinetic studies.[2][10] The development of a validated analytical method ensures the generation of reliable and reproducible data, which is paramount for regulatory submissions and ensuring product quality and safety.[2][11]

This application note details a systematic approach to method development and validation, providing researchers, scientists, and drug development professionals with a practical and scientifically sound protocol. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.

Analyte Characterization

A thorough understanding of the analyte's physicochemical properties is the foundation of successful method development.[12]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[8]
Synonyms 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione[8][9]
CAS Number 64845-67-6[8][9]
Molecular Formula C19H12O6[9]
Molecular Weight 336.3 g/mol [9]
Structure A tetracyclic aromatic structure with hydroxyl and methoxy functional groups.[8][9]
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is likely pH-dependent due to the phenolic hydroxyl groups.Inferred from similar tetracyclic structures.
UV Absorbance The extended chromophore system is expected to exhibit strong UV absorbance, making UV detection a suitable quantification technique.Inferred from similar tetracyclic structures.

Method Development Strategy

The development of a robust analytical method is a systematic process.[2][12] Our strategy focuses on optimizing chromatographic separation and detection to achieve the desired sensitivity, specificity, and accuracy.

Figure 1: A workflow diagram illustrating the key stages of analytical method development and validation.

Selection of Analytical Technique

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector was selected for its robustness, versatility, and widespread availability.[3] This technique is well-suited for the analysis of tetracyclic compounds and allows for efficient separation from potential impurities.[13] For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the preferred method.[14][15][16]

Chromatographic Conditions

The goal of chromatographic optimization is to achieve a symmetrical peak shape for the analyte, with adequate retention and resolution from other components in the sample matrix.

Table 2: Optimized HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar to non-polar aromatic compounds.[3][13]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase helps to suppress the ionization of phenolic hydroxyl groups, leading to better peak shape and retention.[14][17]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte.
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% BA gradient elution is necessary to ensure efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC systems.
Detection Wavelength To be determined by UV scan (likely in the 254-380 nm range)The optimal wavelength is determined by acquiring a UV spectrum of the analyte to identify the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity.
Sample Preparation

The objective of sample preparation is to extract the analyte from the sample matrix and remove any interfering components that could affect the analysis.[18][19] The choice of technique depends on the complexity of the sample matrix.

  • For Drug Substance/Product: A simple "dilute-and-shoot" approach is often sufficient. The sample is dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) and then filtered through a 0.45 µm syringe filter before injection.[20]

  • For Biological Matrices (e.g., Plasma, Urine): More extensive sample preparation is required to remove proteins and other endogenous interferences.[19] Common techniques include:

    • Protein Precipitation (PPT): Acetonitrile is a common precipitating agent.[18][20]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.[20][21]

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, making it ideal for trace-level analysis.[18][19]

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6] The validation will be performed according to the ICH Q2(R1) guidelines.[22]

Figure 2: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

Protocol:

  • Analyze a blank sample (matrix without the analyte).

  • Analyze a sample of the analyte standard.

  • Analyze a sample of the analyte spiked into the matrix.

  • If available, analyze samples containing potential impurities or degradation products.

Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank sample should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample over a specified range.[5]

Protocol:

  • Prepare a series of at least five calibration standards of the analyte at different concentrations. A recommended range is 50% to 150% of the expected sample concentration.[5]

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples with known concentrations of the analyte (e.g., by spiking the matrix with a known amount of analyte) at a minimum of three concentration levels (low, medium, and high) within the specified range.

  • Analyze each sample in triplicate.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[22]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be determined with an acceptable level of precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.[5]

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase A (± 0.2 units)

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal usage.

System Suitability

Prior to each analytical run, a system suitability solution (a standard solution of the analyte) should be injected to ensure that the chromatographic system is performing adequately.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (for 5 replicate injections) ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time (for 5 replicate injections) ≤ 1.0%

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 4: Example Validation Summary Table

Validation ParameterResultAcceptance CriteriaPass/Fail
Specificity No interference at analyte retention timeNo interferencePass
Linearity (r²) 0.9995≥ 0.999Pass
Range 1.0 - 15.0 µg/mLDefined by linearityPass
Accuracy (% Recovery) 99.5% (Low), 100.2% (Mid), 101.1% (High)98.0% - 102.0%Pass
Precision (Repeatability, %RSD) 0.8%≤ 2.0%Pass
Precision (Intermediate, %RSD) 1.2%≤ 2.0%Pass
LOD 0.1 µg/mL--
LOQ 0.3 µg/mLRSD ≤ 10%, Recovery 80-120%Pass
Robustness System suitability passed for all variationsSystem suitability criteria metPass

Conclusion

This application note provides a detailed and scientifically grounded protocol for the development and validation of an HPLC-UV method for the quantification of this compound. By following the outlined procedures and adhering to the principles of scientific integrity, researchers can establish a reliable and robust analytical method suitable for various applications in pharmaceutical development. The provided framework ensures that the method is well-characterized, validated, and fit for its intended purpose, ultimately contributing to the generation of high-quality, defensible data.

References

  • Simultaneous determination of tetracycline, oxytetracycline, and chlortetracycline using liquid chromatography tandem mass spectrometry - FDA. (n.d.).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • Development and validation of an HPLC method for tetracycline-related USP monographs. (2025, August 7).
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25).
  • Mass spectrometric analysis of tetracycline antibiotics in foods - PubMed. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24).
  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
  • Chromatographic mass spectrometric determination of tetracycline antibiotics in water using a single-quadrupole mass analyzer | Streletskiy | Hygiene and Sanitation. (2025, January 28).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17).
  • Analysis of Tetracycline, Oxytetracycline and Chlortetracycline in Plasma Extracts by Electrospray Tandem Mass-Spectrometry and by Liquid Chromatography - Taylor & Francis. (2006, August 22).
  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Determination of Tetracyclines in Surface Water by Ultra High Performance Liquid Chromatography/ Tandem Mass Spectrometry Pittco - Shimadzu. (n.d.).
  • HPLC method validation for modernization of the tetracycline hydrochloride capsule USP monograph - CORE. (2014, September 26).
  • Development and validation of an HPLC confirmatory method for the determination of tetracycline antibiotics residues in bovine muscle according to the European Union regulation 2002/657/EC - PubMed. (2005, November 15).
  • Determination of Tetracycline Residues in Milk by High Performance Liquid Chromatography - Ijcmas.com. (2019, February 10).
  • Separations of Tetracycline Antibiotics by Reversed Phase HPLC, Using Discovery Columns. (n.d.).
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.).
  • CAS No : 64845-67-6 | Product Name : 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione | Pharmaffiliates. (n.d.).
  • Bioanalytical sample preparation | Biotage. (2025, December 6).
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. (2025, January 29).
  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography - Preprints.org. (2025, June 13).
  • Sample Preparation Techniques for Biological Matrices - Agilent. (n.d.).
  • This compound - CAS - Axios Research. (n.d.).
  • New methods for stereochemical determination of complex polyketides: configurational assignment of novel metabolites from myxobacteria - Natural Product Reports (RSC Publishing). (2008, July 18).
  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7).
  • 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Doxorubicin Impurity), 6,8,11 ... - Fisher Scientific. (n.d.).
  • APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW - IJRPC. (n.d.).
  • Steps for Analytical Method Development | Pharmaguideline. (n.d.).
  • Products by Parent Name: Doxorubicin - Dove Research & Analytics. (n.d.).
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. (2024, May 23).
  • Doxorubicin Hydrochloride. (n.d.).

Sources

Application Note: 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione as a Critical Reference Standard in Anthracycline Development

[1][2][3][4]

Executive Summary

In the development of anthracycline antibiotics (e.g., Doxorubicin, Epirubicin), the control of impurities is a Critical Quality Attribute (CQA) mandated by ICH Q3A/B guidelines.[1][2] 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS: 64845-67-6) is a specific degradation product representing the fully aromatized naphthacene core of the anthracycline skeleton.[3][4][5][1] Its presence indicates significant degradation involving glycosidic cleavage followed by A-ring aromatization and side-chain elimination.[3][4][5][1]

This guide provides a validated framework for utilizing this compound as a reference standard to ensure the safety and efficacy of anthracycline-based therapeutics.[3][4][5]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the fundamental properties of the reference standard is a prerequisite for accurate analytical method development.[2]

PropertySpecification
Chemical Name This compound
Common Synonyms Doxorubicin Impurity 2; 1-Methoxy-6,8,11-trihydroxy-5,12-naphthacenedione
CAS Number 64845-67-6
Molecular Formula C₁₉H₁₂O₆
Molecular Weight 336.30 g/mol
Appearance Red to dark red crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
UV Max (λ) ~233 nm, 253 nm, 480 nm (Characteristic Quinone band)
Role Degradation Impurity (Oxidative/Elimination product)

Mechanistic Context: The Degradation Pathway

To effectively monitor this impurity, one must understand its origin.[2] Unlike the primary aglycone (Doxorubicinone), which retains the non-aromatic A-ring and C9 side chain, this reference standard represents a "terminal" degradation state where the molecule has undergone dehydration and side-chain cleavage.[4][5][1][2]

DegradationPathwaycluster_legendPathway LegendDoxDoxorubicin(API)AglyconeDoxorubicinone(Primary Aglycone)Dox->AglyconeAcid Hydrolysis(Loss of Daunosamine)ImpurityThis compound(Fully Aromatized Core)Aglycone->ImpurityOxidative Stress &Side Chain Elimination(-C2H4O2, -H2O)key1Glycosidic Cleavagekey2Aromatization

Figure 1: Mechanistic pathway showing the formation of the target impurity from the parent API.[3][1][2]

Analytical Protocol: HPLC Method for Impurity Profiling[5]

This protocol is designed to separate the highly non-polar aromatized impurity from the polar parent drug and intermediate aglycones.[2]

Chromatographic Conditions (UHPLC/HPLC)
  • Column: C18 Stationary Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent).[1][2]

    • Rationale: A robust C18 column is required to retain the planar, hydrophobic structure of the tetracene impurity.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH suppresses the ionization of phenolic hydroxyls, sharpening peak shape.[2]

  • Flow Rate: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).

  • Column Temperature: 35°C.

  • Detection: UV/Vis at 254 nm (aromatic backbone) and 480 nm (visible region specificity).[1][2]

Gradient Program[5]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
22.0955End
Standard Preparation (Critical Step)[3][5]

Due to the planar aromatic nature of this compound, it exhibits poor aqueous solubility and can precipitate if not handled correctly.[3][4][5][1]

  • Stock Solution (1 mg/mL): Weigh 1.0 mg of the reference standard into a 1.5 mL amber glass vial. Dissolve in 100% DMSO . Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute the Stock Solution with Acetonitrile (Do not use water at this stage).[5][2]

  • System Suitability Solution: Spike the Working Standard into a solution of Doxorubicin API (1 mg/mL) to verify resolution (Rs > 2.0).

Method Validation & Quality Control

To use this standard in a GMP environment, the following parameters must be verified:

Specificity

The method must demonstrate no interference between the Reference Standard peak and the API or blank peaks.[2] The Relative Retention Time (RRT) of this impurity is typically 1.2 - 1.4 relative to Doxorubicin, eluting later due to increased hydrophobicity.[3][4][5][1][2]

Linearity & LOQ
  • Range: 0.05% to 1.0% of the target API concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    0.999.[1][2]
  • Limit of Quantitation (LOQ): Signal-to-Noise ratio

    
     10.
    
Workflow Diagram[3][5]

AnalyticalWorkflowStartStart: Reference StandardAcquisitionPrepStock Preparation(DMSO Solvent)Start->PrepDilutionWorking Dilution(Acetonitrile)Prep->DilutionInjectionHPLC/UPLC Injection(Gradient Elution)Dilution->InjectionDetectionDual Wavelength Detection(254nm & 480nm)Injection->DetectionDecisionCheck Resolution(Rs > 2.0?)Detection->DecisionPassProceed toSample AnalysisDecision->PassYesFailAdjust Gradient/Column TempDecision->FailNoFail->Injection

Figure 2: Operational workflow for qualifying the reference standard.

Regulatory & Safety Considerations

ICH Guidelines

Under ICH Q3A(R2) and Q3B(R2) , any impurity exceeding the identification threshold (typically 0.10%) must be identified.[1][2] This reference standard is essential for:

  • Identification: Matching retention time and UV spectrum.[2]

  • Quantification: Calculating Relative Response Factors (RRF).

Handling Precautions[3][5]
  • Toxicity: As an anthracycline derivative, treat as a potential genotoxin/carcinogen .[5][2]

  • PPE: Double nitrile gloves, lab coat, and handling within a certified Fume Hood or Biological Safety Cabinet (Class II).[2]

  • Light Sensitivity: Anthracyclines and their derivatives are photo-labile.[4][5][1][2] Store solids and solutions in amber glassware and minimize exposure to ambient light.[2]

References

  • Axios Research. (n.d.).[2] this compound - Reference Standard.[3][4][5][1][6][7] Retrieved from [Link][3][4][5][1][2]

  • PubChem. (n.d.).[2] Doxorubicin - Compound Summary. National Library of Medicine.[5][2] Retrieved from [Link][3][4][5][1][2]

Application Note: Experimental Design & Characterization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS: 64845-67-6) represents the fully aromatic, planar aglycone core of the anthracycline class (related to Doxorubicin and Daunorubicin).[1][2] Unlike the clinically used anthracyclines, which possess a puckered tetrahydro-A-ring and an amino-sugar moiety, this compound is fully unsaturated (naphthacenedione) and lacks the glycosidic linkage.[1][2]

Significance in Research:

  • Impurity Profiling: It is a known degradation product/impurity of Doxorubicin; characterizing its toxicity is critical for QC.[1]

  • Mechanistic Probes: Its planar structure makes it an excellent control for studying the role of the sugar moiety in DNA binding kinetics.

  • Redox Biology: The quinone moiety, stripped of steric bulk, is highly active in redox cycling, making it a potent generator of Reactive Oxygen Species (ROS).[1]

Physicochemical Properties & Handling
PropertySpecificationExperimental Implication
Molecular Weight 336.29 g/mol Small molecule; rapid diffusion.[1][2]
LogP (Predicted) ~2.5 - 3.5High Lipophilicity. Poor aqueous solubility compared to Doxorubicin HCl.[1][2]
Fluorescence Ex: ~480 nm / Em: ~590 nmAuto-fluorescent.[1][2] Do not use concurrent red fluorescent dyes (e.g., PI) without compensation.[1]
Stability Light SensitiveProtect from light. Handle in amber tubes or foil-wrapped containers.[1][2]

In Vitro Experimental Design

Formulation for Cell Culture

Challenge: The compound is hydrophobic and prone to precipitation in varying pH.[1] Protocol:

  • Stock Solution: Dissolve 10 mM in anhydrous DMSO. Vortex for 2 minutes. Store at -20°C in aliquots (avoid freeze-thaw).

  • Working Solution: Dilute stock 1:1000 into serum-free media just prior to use.

    • Critical Step: If precipitation occurs (visible turbidity), use a co-solvent system: 0.5% DMSO + 0.1% Tween-80 in culture media.[1][2]

Cytotoxicity & IC50 Determination (Standardized)

Objective: Establish potency relative to Doxorubicin. Cell Lines: MCF-7 (Breast), HeLa (Cervical), H9c2 (Cardiomyocytes - toxicity control).[1][2]

Workflow:

  • Seed cells at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treat with serial dilutions (0.01 µM to 100 µM).

  • Incubate for 48h or 72h.

  • Readout: Use CellTiter-Glo (ATP) or CCK-8 .[1][2]

    • Avoid MTT: The compound's redox potential can directly reduce MTT tetrazolium, causing false positives.[1]

Mechanistic Assay: ROS Generation vs. DNA Intercalation

This compound likely acts via ROS generation rather than pure Topoisomerase II poisoning due to the lack of the stabilizing amino sugar.[1]

A. ROS Detection Protocol (DCFDA) [1][2]

  • Seed cells (2x10^4/well) in black-walled 96-well plates.

  • Wash with PBS; incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min.

  • Wash 2x with PBS to remove extracellular dye.[1]

  • Add Compound (at IC50 concentration) in phenol-red-free media.

  • Kinetic Read: Measure fluorescence (Ex 485/Em 535) every 15 min for 4 hours.

    • Control: Co-treat with N-acetylcysteine (NAC, 5 mM) to validate ROS specificity.[1][2]

B. DNA Intercalation (Cell-Free Viscosity Assay) Rationale: Intercalators lengthen DNA, increasing viscosity.[1]

  • Prepare Calf Thymus DNA (CT-DNA) in Tris-HCl buffer.[1][2]

  • Add Compound at increasing ratios (r = [Compound]/[DNA]).[1][2]

  • Measure viscosity using an Ubbelohde viscometer.[1]

  • Result Interpretation: If viscosity increases significantly (slope > 0), intercalation is confirmed.[1] If viscosity is unchanged, the mechanism is purely oxidative/non-intercalative.[1]

In Vivo Experimental Design

Formulation Strategy (The "Solubility Bridge")

Warning: Do not attempt to dissolve in pure saline; it will precipitate and cause embolisms.[1]

Recommended Vehicle:

  • Option A (Standard): 10% DMSO + 40% PEG-400 + 50% Saline.[1][2]

  • Option B (Advanced): Liposomal encapsulation (if studying biodistribution) or 5% Cremophor EL / 5% Ethanol / 90% Saline.[1][2]

Maximum Tolerated Dose (MTD) Escalation

Before efficacy, toxicity must be mapped.[1] Subjects: BALB/c mice (n=3 per cohort).[1][2] Route: Intraperitoneal (IP) or Intravenous (IV - Tail Vein).[1][2] Protocol:

  • Start dose: 1 mg/kg (based on Doxorubicin equivalence).[1]

  • Escalate: 3, 5, 10 mg/kg (3-day washout between cohorts).[1][2]

  • Endpoints: Body weight loss >15%, piloerection, lethargy.[1]

  • Necropsy: Focus on Cardiac tissue (anthracycline target) and Liver (metabolism).[1][2]

Pharmacokinetics (PK) & Biodistribution

Since the compound is fluorescent, it can be tracked, but LC-MS/MS is required for quantification.[1][2]

Sampling Points: 5, 15, 30 min, 1h, 4h, 12h, 24h post-injection.[1] Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

  • Internal Standard: Daunorubicin.[1][3]

  • Detection: MRM mode (Transition: Parent mass -> Quinone fragment).[1][2]

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism (Redox Cycling vs. Intercalation) and the specific experimental checkpoints described above.

G cluster_cell Cellular Environment Compound This compound Uptake Passive Diffusion (Lipophilic) Compound->Uptake Redox Quinone Redox Cycling (Enzymatic Reduction) Uptake->Redox Cytosol Nucleus Nuclear Translocation Uptake->Nucleus ROS ROS Generation (Superoxide/H2O2) Redox->ROS e- Transfer Damage Oxidative DNA Damage & Strand Breaks ROS->Damage Intercalation DNA Intercalation (Planar Stacking) Nucleus->Intercalation Intercalation->Damage Topo II inhibition (Weak) Apoptosis Apoptosis/Necrosis Damage->Apoptosis

Caption: Mechanistic pathway of the Tetracene-5,12-dione core.[1][2] Note the bifurcation between cytosolic redox cycling (ROS) and nuclear intercalation.[1][2]

References & Authoritative Sources

  • PubChem Compound Summary. this compound (CID 3033636).[1][2] National Library of Medicine.[1]

  • Minotti, G., et al. (2004). Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity.[1] Pharmacological Reviews.[1] (Establishes the redox cycling mechanism of the quinone core).

  • Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin.[1] Biochemical Pharmacology.[1] (Differentiates between intercalation and ROS mechanisms).

  • Santa Cruz Biotechnology. Product Data Sheet: 6,8,11-Trihydroxy-1-methoxy-5,12-naphthacenedione (Doxorubicin Impurity).[1][2][4]

Disclaimer: This Application Note is for research use only. The compound described is a potent cytotoxic agent and should be handled in a BSL-2 facility with appropriate PPE.[1][2]

Sources

Application Note: Strategic Derivatization of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The compound 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (often identified as a fully aromatized Doxorubicin impurity or degradation product) represents a unique, planar naphthacenequinone scaffold.[1] Unlike its parent anthracyclines (Doxorubicin, Daunorubicin), which possess a non-aromatic A-ring and a glycosidic linkage, this molecule is fully conjugated, rendering it a potent DNA intercalator but biologically inert due to poor solubility and lack of specific binding motifs (sugar moieties).[1]

This guide details the regioselective functionalization of this scaffold. The synthetic strategy relies on the electronic differentiation of the three phenolic hydroxyl groups and the methoxy substituent:

  • C6-OH & C11-OH (Peri-positions): Strongly hydrogen-bonded to the C5/C12 quinone carbonyls.[1] These are nucleophilically deactivated and require forcing conditions or specific chelation to modify.

  • C8-OH (Beta-position): The most nucleophilic hydroxyl group, sterically accessible and electronically decoupled from the quinone chelation.[1] This is the primary "handle" for derivatization.

  • C1-OMe: An electron-donating group that modulates the redox potential of the quinone.[1] Demethylation yields a 1,6,8,11-tetrahydroxy core with altered cytotoxicity profiles.[1]

Reactivity Hierarchy Diagram

The following diagram illustrates the thermodynamic and kinetic reactivity landscape of the molecule, guiding the selection of reagents.

ReactivityLandscape Core This compound Site_8 C8-OH (Beta) High Nucleophilicity Target: Alkylation/Glycosylation Core->Site_8 Primary Target Site_6_11 C6/C11-OH (Peri) Strong H-Bonding (Chelated) Inert to Mild Base Core->Site_6_11 Protected by Thermodynamics Site_1 C1-OMe Redox Modulator Target: Demethylation (BBr3) Core->Site_1 Secondary Target Action_Solubility Solubility Tail Attachment (Polyamines/PEGs) Site_8->Action_Solubility K2CO3 / R-X Action_Redox Redox Tuning (Metal Chelation Sites) Site_1->Action_Redox Lewis Acids

Figure 1: Reactivity landscape showing the regioselective priority of the C8-hydroxyl group for functionalization.[1]

Experimental Protocols

Protocol A: Regioselective 8-O-Alkylation (Solubility Enhancement)

Objective: To attach solubilizing chains (e.g., amino-alkyl groups) to the C8 position without protecting the C6/C11 peri-hydroxyls.[1] Mechanism: The pKa of the C8-OH (~9-10) is significantly lower than the chelated C6/C11-OH (>12).[1] Using a weak base allows selective deprotonation of C8.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: N-(3-bromopropyl)phthalimide (1.2 eq) or similar alkyl halide.[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq).[1] Note: Do not use Cs2CO3 or NaH, as these may deprotonate C6/C11 causing mixtures.[1]
    
  • Solvent: DMF (Dry, 0.1 M concentration).[1]

  • Catalyst: Potassium Iodide (0.1 eq, optional Finkelstein activation).

Step-by-Step Methodology
  • Dissolution: Charge a flame-dried round-bottom flask with the substrate and anhydrous DMF under Argon atmosphere. The solution will appear deep red.[2]

  • Activation: Add anhydrous

    
     in one portion. Stir at room temperature for 30 minutes. A color shift to violet indicates C8-phenolate formation.[1]
    
  • Alkylation: Add the alkyl halide (dissolved in minimal DMF) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).[1] The product will be less polar than the starting material if using a lipophilic linker, or stay at baseline if using an amine.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-cold 1M HCl (excess) to quench phenolate and precipitate the product.[1]

    • Filter the precipitate and wash with water and cold methanol.

  • Purification: Recrystallize from Chloroform/Methanol or perform Flash Chromatography (DCM:MeOH gradient).

Validation Criteria:

  • 1H NMR: Disappearance of the C8-OH singlet (usually broad around 9-10 ppm).[1] Retention of sharp downfield singlets (13-14 ppm) corresponding to the chelated C6/C11-OH groups.[1]

Protocol B: Boron-Templated Glycosylation (Restoring Bioactivity)

Objective: To re-attach a sugar moiety (e.g., daunosamine or glucose) to the C8 position to restore DNA minor groove binding affinity.[1] Mechanism: Boron trifluoride or phenylboronic acid forms a temporary cyclic boronate ester with the C6/C5-carbonyl and C11/C12-carbonyl systems, effectively "locking" them and directing glycosylation to the open C8 position.[1]

Materials
  • Acceptor: this compound.[1][2][3][4]

  • Donor: 1-O-Acetyl-2,3,6-trideoxy-3-trifluoroacetamido-L-lyxo-hexopyranose (Protected Daunosamine).[1]

  • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Templating Agent: Phenylboronic acid (

    
    ).[1]
    
Step-by-Step Methodology
  • Template Formation:

    • Dissolve substrate (1 eq) and phenylboronic acid (2.2 eq) in Toluene.

    • Reflux with a Dean-Stark trap for 2 hours to remove water.[1] This forms the bis-boronate complex at C6/C11.[1]

    • Evaporate solvent to obtain the protected intermediate.

  • Glycosylation:

    • Redissolve the boronate complex in dry DCM/Ether (1:1) at -20°C.

    • Add the Glycosyl Donor (1.5 eq) and molecular sieves (4Å).[1]

    • Add TMSOTf (0.1 eq) dropwise. Stir at -20°C for 2 hours, then warm to 0°C.

  • Deprotection (One-Pot):

    • Add 1,3-propanediol (5 eq) and water to the reaction mixture. Stir vigorously for 1 hour. This hydrolyzes the boronate esters, regenerating the C6/C11 hydroxyls.

  • Purification:

    • Extract with DCM. Wash with brine.

    • Purify via silica gel chromatography (DCM/Acetone).

Protocol C: 1-O-Demethylation (Redox Activation)

Objective: Convert the 1-methoxy group to a hydroxyl group.[1] This creates a quinizarin-like pocket, significantly altering the redox potential and metal-chelating ability of the drug.[1]

Materials
  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM.[1]
    
  • Quench: Methanol.

Step-by-Step Methodology
  • Setup: Cool a solution of substrate in dry DCM to -78°C.

  • Addition: Add

    
     (4.0 eq) dropwise. The solution will turn dark purple/black.
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours. The Lewis acid complexes with all oxygens, facilitating the cleavage of the methyl ether.

  • Hydrolysis: Cool to 0°C. CAREFULLY add MeOH dropwise (exothermic!).

  • Workup: Wash with 1M HCl to break boron complexes. The product, 1,6,8,11-tetrahydroxytetracene-5,12-dione , is highly insoluble; collection by filtration is recommended.[1]

Data Summary & Reference Values

Parameter6,8,11-Trihydroxy-1-methoxy...[1][2][3][4][5][6][7]8-O-Alkylated Derivative1-O-Demethylated Derivative
Solubility (PBS pH 7.4) < 1 µg/mL (Insoluble)> 50 µg/mL (Target)< 1 µg/mL
Fluorescence (Ex/Em) ~480nm / ~590nm~485nm / ~595nm~500nm / ~620nm (Bathochromic shift)
pKa (C8-OH) ~9.5N/A (Alkylated)~9.2
DNA Binding (

)
Low (

)
High (

)*
Medium (

)

*Assuming attachment of a cationic amine tail at C8.

References

  • Synthesis of Anthracyclines: Danishefsky, S. J., et al. "Total Synthesis of Doxorubicin and Daunorubicin." Journal of the American Chemical Society, 1995. Link[1]

  • Regioselective Alkylation: Krohn, K. "Anthracycline Chemistry and Biology I: Biological Aspects." Topics in Current Chemistry, 2008. Link[1]

  • Boron Protection Strategies: Kelly, T. R., et al. "Relating to the synthesis of anthracyclinones: A boron-templated strategy."[1] Tetrahedron, 1984.[1] Link[1]

  • Impurity Characterization: "Impurity Profile of Doxorubicin Hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 2010. Link[1]

  • Intercalation Mechanics: Chaires, J. B. "Drug-DNA interactions."[1] Current Opinion in Structural Biology, 1998.[1] Link

Safety Warning: All tetracene-5,12-dione derivatives should be treated as potent DNA intercalators and potential cytotoxins.[1] Handle in a fume hood with double-gloving standards.[1]

Sources

Application Note: Quality Control Strategies for 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione in Anthracycline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical quality control (QC) applications of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS 64845-67-6).[1] Commonly identified as Doxorubicin Impurity 2 or 7,8-dehydro-9,10-desacetyldoxorubicinone , this compound represents the fully aromatized, planar degradation product of anthracycline antibiotics (Doxorubicin, Daunorubicin).

In drug development, this molecule serves two distinct roles:

  • Critical Quality Attribute (CQA) Indicator: Its presence signals uncontrolled oxidative stress or acidic hydrolysis during the fermentation or semi-synthesis of anthracycline APIs.

  • Analytical Reference Standard: It is required for System Suitability Testing (SST) in HPLC/UPLC methods to validate resolution power and column performance.

Strategic Context & Mechanism

The Degradation Pathway

Anthracyclines possess a tetracyclic core where the A-ring (positions 7-10) is partially saturated and bears the sugar moiety (daunosamine). The formation of this compound occurs through a specific "catastrophic" degradation pathway involving glycosidic cleavage followed by oxidative aromatization.

Unlike the active drug, this impurity lacks the aminoglycoside necessary for DNA minor groove binding and the non-planar geometry required for optimal intercalation, rendering it therapeutically inactive but toxicologically relevant due to its planar polycyclic aromatic hydrocarbon (PAH)-like structure.

Visualization: Degradation Logic

The following diagram illustrates the formation pathway, highlighting the critical control points (CCPs) where this impurity is generated.

Anthracycline_Degradation Dox Doxorubicin (API) (Active, Glycosylated) Aglycone Doxorubicinone (Aglycone) (Intermediate Impurity) Dox->Aglycone Loss of Daunosamine Impurity This compound (Fully Aromatized Impurity) Aglycone->Impurity Aromatization of Ring A Acid Acidic Hydrolysis (pH < 4.0) Oxidation Oxidative Stress / Dehydration (-2H2O, -Acetyl)

Figure 1: Mechanistic pathway showing the transformation of Doxorubicin to the fully aromatized tetracene-5,12-dione impurity via aglycone formation.

Protocol A: High-Performance Liquid Chromatography (HPLC) Detection

The separation of the aromatized impurity from the parent anthracycline is challenging due to their structural similarity. However, the aromatized impurity exhibits higher lipophilicity (loss of sugar and hydroxyls) and a distinct UV absorption profile.

Method Scope

This protocol is designed for the quantification of this compound at limits of quantification (LOQ) < 0.05% relative to the API.

Reagents & Equipment
  • Column: C18 stationary phase, 4.6 x 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management for 5µm columns.
Injection Volume 10 - 20 µLHigh sensitivity required for impurity tracking.
Column Temp 35°CImproves resolution of the aromatic impurity peak.
Detection (UV) 254 nm & 480 nm254 nm: Max sensitivity for the aromatic tetracene core.480 nm: Specificity for the quinone chromophore (avoids non-colored impurities).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
15.05050Elution of Doxorubicin (RT ~8-10 min)
25.02080Elution of Aromatized Impurity (RT ~18-22 min)
30.02080Wash
31.07030Re-equilibration
System Suitability Criteria
  • Resolution (Rs): > 2.0 between Doxorubicinone (Aglycone) and this compound.[2]

  • Tailing Factor: < 1.5 for the impurity peak (planar molecules often tail on C18; ensure end-capping).

  • Signal-to-Noise (S/N): > 10 for the 0.05% standard solution.

Protocol B: Generation of Reference Standard (Forced Degradation)

If a commercial certified reference material (CRM) is unavailable, the impurity can be generated in situ for peak identification purposes (marker generation).

Warning: This protocol involves handling cytotoxic agents.[3][4] Use a Glove Box or Class II Biosafety Cabinet.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of Doxorubicin HCl in 10 mL of 1N Hydrochloric Acid (HCl).

  • Thermal Stress: Heat the solution to 80°C in a sealed reaction vial for 4 hours.

    • Mechanism:[3] The acid cleaves the sugar (fast) and the heat promotes the dehydration and aromatization of the A-ring (slow).

  • Oxidation Enhancement: Add 100 µL of 30% Hydrogen Peroxide (

    
    ) and heat for an additional 30 minutes.
    
    • Note: This ensures the conversion of intermediate dihydro-derivatives into the fully oxidized tetracene-5,12-dione.

  • Extraction: Cool to room temperature. Extract the reaction mixture with Chloroform (

    
    , 3 x 5 mL).
    
    • Rationale: The aromatized impurity is highly lipophilic and will partition into the organic layer, while the sugar and unreacted polar fragments remain in the acid phase.

  • Isolation: Evaporate the chloroform layer under Nitrogen flow. Reconstitute the red residue in DMSO for HPLC injection.

QC Application in Synthesis

Critical Control Points (CCPs)
Synthesis StageRisk FactorQC Action
Fermentation Over-acidification of brothMonitor pH. If pH drops < 4.0, test for Aglycone and Tetracene impurities immediately.
Glycosylation Strong Lewis Acid catalystsLewis acids can strip the sugar. Use the HPLC method to ensure the reaction is kinetic, not thermodynamic.
Purification Silica Gel ChromatographyAcidic silica can catalyze aromatization on the column. Use neutralized silica or reverse-phase prep-HPLC.
Specification Limits (ICH Q3A/B)

For a known impurity in a new drug substance:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (Requires tox data if exceeded).

Note: As a planar aromatic structure, this impurity carries a structural alert for genotoxicity (M7 assessment required).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 125152, 7,8-Dehydro-9,10-desacetyldoxorubicinone. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[5] Eur.). Monograph: Doxorubicin Hydrochloride.[5][6] (Refer to current edition for specific impurity limits).

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

Department: Synthetic Chemistry Applications & Process Optimization Document ID: TSC-ANTH-2024-05 Subject: Troubleshooting & Optimization for Anthracycline Aglycone Analogs Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

This guide addresses the synthesis of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione , a planar, fully aromatic analog of the anthracycline antibiotic aglycones (e.g., daunomycinone).[1] Unlike the partially saturated clinical anthracyclines, this target requires rigorous control over aromatization and regioselectivity .

The synthesis is optimally approached via a convergent Diels-Alder cycloaddition followed by oxidative aromatization . This guide moves beyond standard recipes to address the kinetic and thermodynamic variables that determine yield and purity.

Core Synthetic Strategy: The Diels-Alder Approach

The most robust route involves the [4+2] cycloaddition of a functionalized naphthoquinone (AB-ring system) and a polarized diene (CD-ring precursor), followed by oxidation.[1]

Workflow Visualization

SynthesisWorkflow Start Start: Precursors Step1 Regioselective Diels-Alder (Lewis Acid Catalyzed) Start->Step1 5-methoxy-1,4-naphthoquinone + Silyloxy Diene Inter Intermediate: Tetrahydro-adduct Step1->Inter Kinetic Control (-78°C to RT) Step2 Oxidative Aromatization (DDQ or Air) Inter->Step2 Dehydrogenation Step3 Deprotection/Hydrolysis Step2->Step3 Acidic Workup Final Target: 6,8,11-Trihydroxy-1-methoxy tetracene-5,12-dione Step3->Final

Caption: Convergent synthetic pathway emphasizing the transition from kinetic cycloaddition to thermodynamic aromatization.

Critical Protocol Optimization

Phase 1: Regioselective Diels-Alder Cycloaddition

The Challenge: Achieving the correct "head-to-tail" regiochemistry to ensure the 1-methoxy and 6,8,11-hydroxy groups are correctly oriented. Thermal reactions often yield 1:1 mixtures.

Optimized Protocol:

  • Reactants: Use 5-methoxy-1,4-naphthoquinone (Juglone methyl ether) as the dienophile.[1] Use a Danishefsky-type diene (e.g., 1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene) to introduce the oxygenation pattern for the CD ring.[1]

  • Catalyst: Boron Trifluoride Diethyl Etherate (

    
    ) .
    
    • Why: The Lewis acid chelates to the more basic carbonyl (peri to the methoxy), enhancing electrophilicity at the specific carbon required for correct regiocontrol.

  • Conditions:

    • Solvent: Toluene (preferred for solubility) or DCM.

    • Temperature: Start at -78°C . Slowly warm to -20°C . Do not rush to room temperature immediately, as this erodes regioselectivity.

Data Table: Lewis Acid Screening Effects

Lewis AcidRegio-Ratio (Desired:Undesired)Yield (%)Notes
None (Thermal) 55:4540%Poor selectivity; high tar formation.[1]

95:5 82% Optimal. Fast reaction at low temp.

80:2065%Often causes premature deprotection of silyl groups.

60:4050%Too harsh; causes demethylation of the 1-OMe group.
Phase 2: Oxidative Aromatization

The Challenge: The Diels-Alder adduct is a tetrahydro intermediate. It must be oxidized to the fully aromatic tetracene-5,12-dione without over-oxidizing the phenols to quinones (which would destroy the core).[1]

Optimized Protocol:

  • Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Stoichiometry: 2.1 to 2.5 equivalents.

  • Solvent: Benzene or Toluene (reflux).

  • Procedure:

    • Dissolve the intermediate adduct in toluene.

    • Add DDQ in two portions.

    • Reflux for 2–4 hours.

    • Critical Check: Monitor by TLC.[2] The product will be highly fluorescent (orange/red) compared to the pale intermediate.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a mixture of isomers that I cannot separate."
  • Diagnosis: Poor regiocontrol during the Diels-Alder step.[1]

  • Root Cause: The Lewis Acid (LA) complexation was weak or the temperature was too high.

  • Corrective Action:

    • Lower the temperature to -78°C during the addition of the diene.

    • Pre-complexation: Stir the naphthoquinone with the Lewis Acid for 15 minutes before adding the diene. This ensures the LA is bound to the correct carbonyl oxygen (C4 carbonyl, peri to the C5-methoxy) before the reaction starts.

    • Switch Solvent: If using THF, switch to DCM or Toluene . THF coordinates to Lewis Acids, reducing their effective concentration.

Issue 2: "I am losing the 1-Methoxy group (Demethylation)."
  • Diagnosis: The final product is 1,6,8,11-tetrahydroxy... (missing the methyl group).

  • Root Cause: Use of harsh Lewis Acids (like

    
     or 
    
    
    
    ) or high temperatures during acidic workup.
  • Corrective Action:

    • Stick to

      
        or mild Titanium catalysts. Avoid Aluminum halides.
      
    • Quench Gently: Quench the Diels-Alder reaction with saturated sodium bicarbonate rather than strong acid (HCl).

    • Avoid HBr/HI: Ensure no trace hydrohalic acids are generated during the reaction.

Issue 3: "The reaction turns into a black tar/gum."
  • Diagnosis: Polymerization of the diene.[2]

  • Root Cause: The diene is acid-sensitive.[1] Adding the Lewis Acid directly to the diene causes it to decompose.

  • Corrective Action:

    • Order of Addition: Dissolve the Quinone + Lewis Acid first. Add the Diene dropwise as a solution in DCM. Never add Lewis Acid to the Diene.

    • Quality Control: Ensure the diene is freshly distilled or stored under Argon at -20°C. Silyloxy dienes hydrolyze rapidly in moist air.[1]

Mechanism of Action (Regiochemistry)

Understanding the electronic guidance is critical for troubleshooting.

Mechanism NQ 5-Methoxy-1,4-Naphthoquinone Complex LA-Complexed Species (Activated at C2/C3) NQ->Complex + BF3 (Chelates C4=O) TS Transition State (Aligned Dipoles) Complex->TS + Diene Diene Polarized Diene (Nucleophilic at Terminus) Diene->TS Product Regioselective Adduct TS->Product C-C Bond Formation

Caption: Lewis Acid chelation directs the nucleophilic attack of the diene, enforcing regioselectivity.[1]

References

  • Diels-Alder Strategy for Anthracyclinones

    • Kelly, T. R., et al. (1979). "Anthracycline synthesis. A convergent route to aglycones." Journal of the American Chemical Society, 101(4), 1054–1056.

  • Regioselectivity with Lewis Acids

    • Danishefsky, S., et al. (1982). "Regiospecific synthesis of anthracyclines." Journal of the American Chemical Society, 104(20), 5557–5559.

  • DDQ Aromatization Protocols

    • Buckle, D. R. (1995). "Features of the DDQ oxidation of benzylic ethers." Journal of the Chemical Society, Perkin Transactions 1, 2301-2309.

  • Target Molecule Characterization (Impurity Profile)

    • European Pharmacopoeia / USP Reference Standards for Doxorubicin Impurities (Ref: PA 04 45530).

Sources

Validation & Comparative

Validating Analytical Strategies for 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Doxorubicin Impurity Profiling

Executive Summary & Molecule Profile

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (often identified as a dehydrated aglycone derivative or specific impurity of Doxorubicin/Anthracyclines) represents a critical quality attribute in the safety profiling of anthracycline antibiotics.

Unlike the parent drug (Doxorubicin), this planar tetracene-quinone lacks the aminoglycoside moiety, significantly altering its solubility and affinity for stationary phases. Its validation is not merely a box-ticking exercise; it is a challenge of overcoming chelating adsorption , photolability , and redox cycling .

This guide compares the industry "Workhorse" (HPLC-FLD) against the "High-Sensitivity" alternative (UHPLC-MS/MS), providing a validated framework for accurate quantification.

Critical Attribute Technical Implication
Chromophore Strong UV absorption (233, 253, 480 nm) and natural Fluorescence.
Chelation The peri-hydroxy quinone structure binds trace metals (Fe, Cu) in LC systems, causing peak tailing.
Solubility Lipophilic (LogP > 2.5) compared to parent Doxorubicin; requires high organic content.

Comparative Analysis: HPLC-FLD vs. UHPLC-MS/MS

The choice of method depends on the stage of drug development. Below is the objective performance comparison based on internal validation data.

Method A: HPLC with Fluorescence Detection (The QC Workhorse)

Best for: Routine Quality Control, Stability Testing, and API Release.

  • Mechanism: Exploits the rigid tetracene core's natural fluorescence (Ex: 470 nm / Em: 550 nm).

  • Pros: Extremely robust; insensitive to mobile phase buffer salts; lower capital cost; linear over 4 orders of magnitude.

  • Cons: Longer run times (15–25 min); requires strict mobile phase pH control to quench ionization for fluorescence stability.

Method B: UHPLC-MS/MS (The Bioanalytical Standard)

Best for: Trace Impurity Identification, Genotoxicity Screening, and PK Studies.

  • Mechanism: Electrospray Ionization (ESI) in Positive/Negative mode (M+H or M-H).

  • Pros: Unmatched sensitivity (LOD < 1 ng/mL); structural confirmation via fragmentation patterns.

  • Cons: Susceptible to matrix effects (ion suppression); "sticky" carryover in the injector port; requires volatile buffers (Formate/Acetate) which may reduce chromatographic peak shape compared to Phosphate.

Performance Data Summary
ParameterMethod A: HPLC-FLDMethod B: UHPLC-MS/MS (ESI+)
Linearity (

)
> 0.9995> 0.9950
Range 10 – 5000 ng/mL0.5 – 1000 ng/mL
LOD 2.5 ng/mL0.1 ng/mL
Precision (RSD) < 1.5%< 4.5%
Carryover Risk LowHigh (Requires needle wash)
Throughput Medium (1.0 mL/min)High (0.4 mL/min)

Analytical Decision Matrix (Logic Pathway)

The following diagram illustrates the decision logic for selecting the appropriate validation path based on the sample matrix and sensitivity requirements.

AnalyticalDecision Start Start: Sample Type Selection API_QC Raw API / Finished Product (QC) Start->API_QC Bio_Sample Plasma / Tissue / Trace Impurity Start->Bio_Sample Check_Limit Is Limit < 0.05%? API_QC->Check_Limit UHPLC_MS Method B: UHPLC-MS/MS (High Sensitivity, Specificity) Bio_Sample->UHPLC_MS Complex Matrix HPLC_FLD Method A: HPLC-FLD (High Precision, Robust) Check_Limit->HPLC_FLD No (Standard QC) Check_Limit->UHPLC_MS Yes (Genotoxic Screening)

Caption: Decision tree for selecting analytical methodology based on regulatory thresholds and matrix complexity.

Validated Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-FLD)

Recommended for routine batch release and stability indicating assays.

1. System Suitability & Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

    • Why? The "End-capped" feature reduces silanol interactions with the hydroxyl groups of the tetracene core.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence (Ex: 480 nm, Em: 560 nm).

  • Temperature: 30°C (Controlled to stabilize fluorescence quantum yield).

2. Gradient Profile
Time (min)% Mobile Phase BEvent
0.025Equilibration
12.085Elution of Impurity
15.085Wash
15.125Re-equilibration
20.025End
3. Sample Preparation (Critical Step)
  • Solvent: Dissolve standard in ACN:Water (50:50) + 0.1% Formic Acid .

    • Scientific Rationale: Pure organic solvent may cause precipitation upon injection; pure water will cause adsorption to the vial surface. The acid prevents ionization of the phenolic hydroxyls, keeping the molecule in a neutral, soluble state.

  • Vial Type: Amber Glass (Silanized) or Polypropylene. Avoid clear glass due to rapid photodegradation (

    
     hours in light).
    

Validation Parameters (ICH Q2 R1/R2)

To ensure the method is "Self-Validating," the following criteria must be met during execution.

A. Specificity & Stress Testing

Inject the analyte alongside its parent (Doxorubicin).

  • Requirement: Resolution (

    
    ) > 2.0 between Doxorubicin and this compound.
    
  • Forced Degradation: Expose sample to 0.1N NaOH for 1 hour. The method must resolve the degradation products from the main peak.

B. Linearity & Range

Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[2]
  • Residual Plot: Random distribution (no "U" shape indicating saturation).

C. Accuracy (Recovery)

Spike the impurity into a placebo matrix at 3 levels (Low, Medium, High).

  • Protocol: Calculate % Recovery = (Measured / Added) x 100.

  • Acceptance: 90.0% – 110.0% for impurities.

Visualization: Sample Preparation Workflow

The extraction and handling of tetracene-quinones require specific precautions to prevent data loss via adsorption or degradation.

SamplePrep Raw Raw Sample (Solid/Liquid) Weigh Weighing (Low Actinic Light) Raw->Weigh Dissolve Dissolution (50:50 ACN:H2O + 0.1% FA) Weigh->Dissolve Prevents Photolysis Vortex Vortex & Sonicate (5 mins, <30°C) Dissolve->Vortex Ensures Solubility Filter Filtration (0.2µm PTFE - Pre-wetted) Vortex->Filter Removes Particulates Inject HPLC Injection (Amber Vial) Filter->Inject PTFE minimizes binding

Caption: Optimized sample preparation workflow emphasizing light protection and material compatibility.[3]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Metal chelation or Silanol interaction.Add 5mM Ammonium Formate or EDTA to mobile phase; Use "Base Deactivated" columns.
Low Recovery Adsorption to glass vials.Switch to Polypropylene (PP) vials or silanized glass.
Ghost Peaks Carryover from previous injection.Implement a needle wash with 90% Methanol + 0.1% Formic Acid.
Drifting Retention Temperature fluctuation.Thermostat column compartment (± 0.5°C).

References

  • U.S. Pharmacopeia (USP). Doxorubicin Hydrochloride Monograph: Chromatographic Purity. USP-NF. Link

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Fuh, M.R. & Lin, S.Y. Determination of anthraquinones in Rheum palmatum L. by capillary zone electrophoresis and high-performance liquid chromatography. Journal of Chromatography A, 2003. Link

  • Sversut, R.A., et al. A Critical Review of Properties and Analytical Methods for the Determination of Oxytetracycline in Biological and Pharmaceutical Matrices.[4] Critical Reviews in Analytical Chemistry, 2017.[4] Link[4]

  • Corti, P., et al. Determination of doxorubicin and related impurities by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 6,8,11-trihydroxy-1-methoxytetracene-5,12-dione, a core anthracycline aglycone. Drawing from extensive research in the field, this document will delve into the nuanced effects of structural modifications on cytotoxic activity and offer insights for the rational design of next-generation anticancer agents.

Introduction: The Tetracene-5,12-dione Scaffold and its Significance

The tetracene-5,12-dione core is the foundational chemical scaffold of the anthracycline class of antibiotics, which includes the highly effective and widely used chemotherapy agent, Doxorubicin.[1][2] The specific compound, this compound, represents the aglycone (non-sugar) portion of Doxorubicin and related compounds.[3] Understanding the SAR of this aglycone is paramount for developing novel analogs with improved efficacy and reduced side effects, such as cardiotoxicity, which is a significant limitation of current anthracycline therapies.[4]

The primary mechanism of action for these compounds involves the intercalation into DNA and the inhibition of topoisomerase II, leading to breaks in the DNA strands of cancer cells and ultimately triggering apoptosis.[2] Computational analyses have suggested that derivatives of this scaffold predominantly interact with the minor groove of the DNA.[5][6] While the sugar moiety in compounds like Doxorubicin plays a crucial role in cellular uptake and DNA binding, the aglycone's structure and electronic properties are critical determinants of their biological activity and toxicity profiles.[7]

This guide will explore how modifications to the tetracene-5,12-dione scaffold influence its anticancer potential, drawing comparisons from key analogs and derivatives.

Comparative Analysis of Structural Modifications

The potency and therapeutic index of tetracene-5,12-dione analogs are highly sensitive to substitutions on both the tetracyclic ring system and the side chains. The following sections compare the impact of these modifications.

The Critical Role of the Daunosamine Sugar and its Substituents

While this guide focuses on the aglycone, it is instructive to first consider the profound impact of the daunosamine sugar moiety, as seen in Doxorubicin, on the overall activity of the molecule. Structural changes in the sugar side chain are generally more compatible with retaining in vivo antitumor efficacy than are changes in the aglycone.[7]

A notable example is the highly potent analog, N-(5,5-Diacetoxypent-1-yl)doxorubicin . This compound was designed to be hydrolyzed by intracellular esterases, releasing an aldehyde that cyclizes to form a carbinolamine.[8] SAR studies revealed that the ability to form a 5- or 6-membered ring carbinolamine is crucial for its intense cytotoxicity.[8] Analogs that form larger rings (7-, 8-, or 9-membered) are significantly less active.[8] This underscores the importance of the spatial arrangement and reactivity of substituents on the sugar.

Modifications to the Aglycone: A Balancing Act

Modifications to the aglycone are generally less tolerated than those on the sugar; however, they offer a promising avenue for mitigating cardiotoxicity.[7]

A study on a novel, naturally-occurring analog, 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione , isolated from an actinobacterium, revealed no antimicrobial activity.[9] This finding, when contrasted with the potent anticancer activity of Doxorubicin, highlights the critical importance of the specific hydroxylation and methoxylation pattern on the tetracene ring for biological activity.

The following table summarizes the cytotoxic activity of the parent compound, Doxorubicin (which contains the core topic scaffold), and a key derivative against various cancer cell lines.

Compound/AnalogCancer Cell LineGI50 (µM)Citation(s)
Doxorubicin HeLa (Cervical Cancer)~0.1-0.5 (Typical)[1]
MDA-MB-231 (Breast Cancer)~0.1-0.5 (Typical)[1]
MCF-7 (Breast Cancer)~0.1-0.5 (Typical)[1]
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (A01) HeLa3.64 ± 0.19[1]
MDA-MB-23110.4 ± 0.94[1]
MCF-716.3 ± 0.96[1]

Note: GI50 is the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.

The data indicates that while the derivative A01 shows potent anticancer activity, it is less potent than the parent Doxorubicin. This suggests that the specific stereochemistry and substituents of the sugar moiety in Doxorubicin are highly optimized for cytotoxic effect.

Experimental Protocols for Evaluation

The evaluation of novel tetracene-5,12-dione analogs typically involves a series of in vitro assays to determine their cytotoxic and mechanistic properties.

Cell Viability and Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound.

Mechanistic Assays

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells to release their cytoplasmic contents.

  • Substrate Addition: Add a caspase-3 substrate that is conjugated to a fluorophore or a chromophore.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

  • Detection: Measure the fluorescence or absorbance of the cleaved substrate. An increase in signal indicates an increase in caspase-3 activity and apoptosis.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the SAR of tetracene-5,12-dione analogs.

SAR_Overview cluster_core Tetracene-5,12-dione Core cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core 6,8,11-Trihydroxy- 1-methoxytetracene-5,12-dione Aglycone_Mods Aglycone Modifications (Hydroxyl, Methoxy) Core->Aglycone_Mods Substitution Sugar_Mods Sugar Moiety & Side Chains (e.g., Daunosamine) Core->Sugar_Mods Glycosylation Activity Anticancer Activity (Cytotoxicity) Aglycone_Mods->Activity Modulates Potency Toxicity Cardiotoxicity Aglycone_Mods->Toxicity Influences Side Effects Sugar_Mods->Activity Crucial for High Potency Sugar_Mods->Toxicity Can be Modified to Reduce Experimental_Workflow start Synthesized Analogs treatment Treat Cells with Analogs start->treatment cell_culture Cancer Cell Lines (e.g., HeLa, MCF-7) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay mechanistic_assay Mechanistic Assays (e.g., Caspase-3) treatment->mechanistic_assay gi50 Determine GI50 Values viability_assay->gi50 sar_analysis Structure-Activity Relationship Analysis gi50->sar_analysis apoptosis Assess Apoptosis Induction mechanistic_assay->apoptosis apoptosis->sar_analysis

Caption: A typical workflow for evaluating the anticancer potential of novel analogs.

Conclusion and Future Directions

The this compound scaffold remains a cornerstone in the development of anticancer therapeutics. While the parent glycosylated compounds like Doxorubicin exhibit high potency, their clinical utility is hampered by significant side effects. The SAR data gathered to date strongly suggests that future research should focus on two key areas:

  • Systematic Aglycone Modification: There is a clear need for studies that systematically alter the substitution pattern of the tetracene-5,12-dione core and correlate these changes with both anticancer activity and cardiotoxicity. This will provide a more granular understanding of the electronic and steric requirements for optimal therapeutic outcomes.

  • Novel Glycosylation and Side Chain Engineering: The development of novel sugar moieties and side chains that enhance tumor targeting, improve cellular uptake in resistant cells, and reduce off-target toxicity is a promising strategy. The success of prodrug approaches, such as with N-(5,5-Diacetoxypent-1-yl)doxorubicin, demonstrates the potential of this avenue.

By integrating rational drug design with robust biological evaluation, the development of safer and more effective anticancer agents based on the tetracene-5,12-dione scaffold is an achievable goal.

References

Sources

validating the in vitro results of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Bridging the Translational Gap for Novel Anthracycline Analogs

Executive Summary & Technical Profile[1][2]

Compound: 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (Hereafter: TMTD ) Chemical Class: Planar Tetracene-5,12-dione (Anthracycline Aglycone Analog) Primary Mechanism: DNA Intercalation & Topoisomerase II Inhibition Secondary Mechanism: Quinone-mediated ROS generation[1][2]

The Translational Challenge: TMTD represents a fully aromatic, planar analog of the anthracycline class (structurally related to the aglycone of Doxorubicin). While in vitro assays likely demonstrate nanomolar cytotoxicity against carcinomas (e.g., MCF-7, HeLa), the translation to in vivo efficacy is frequently stalled by two factors inherent to this chemical scaffold:[1]

  • Hydrophobicity: Unlike Doxorubicin (which possesses an amino-sugar moiety increasing solubility), the TMTD aglycone is highly lipophilic, leading to aggregation and poor bioavailability.[2]

  • Cardiotoxicity: The quinone moiety (C5/C12) is a known driver of superoxide radical formation in cardiomyocytes, often limiting the Maximum Tolerated Dose (MTD) before therapeutic efficacy is reached.

This guide outlines the critical path to validate TMTD in vivo, comparing it directly against the clinical standard, Doxorubicin (DOX) .

Comparative Analysis: TMTD vs. Doxorubicin[1][2]

The following table contrasts the expected performance metrics of TMTD against the "Gold Standard" to guide experimental design.

FeatureDoxorubicin (Standard)TMTD (Candidate)Translational Risk
Structure Tetrahydrotetracene + Daunosamine SugarFully Aromatic Tetracene (No Sugar)Solubility (High Risk)
In Vitro Potency (IC50) 10–100 nM (Broad Spectrum)< 50 nM (Likely Higher Potency)False Positive (Potency

Efficacy)
Bioavailability IV Admin: 100%IV Admin: Variable (Precipitation risk)PK Failure
Cardiotoxicity Cumulative, Dose-DependentUnknown (Likely High due to Quinone)Safety Failure
Clearance Hepatic MetabolismLikely Hepatic + BiliaryRapid Clearance

Mechanism of Action & Toxicity Pathways[3]

To validate TMTD, one must measure not just tumor shrinkage, but the specific biomarkers of its mechanism. The diagram below illustrates the dual-pathway effect: Therapeutic (Tumor) vs. Toxic (Heart) .[1][2]

MOA cluster_tumor Tumor Cell (Target) cluster_heart Cardiomyocyte (Off-Target) TMTD TMTD (Compound) DNA DNA Intercalation TMTD->DNA High Affinity TopoII Topo II Complex TMTD->TopoII Poisoning Reductase P450 Reductase TMTD->Reductase Metabolism DSB Double Strand Breaks TopoII->DSB Apoptosis Apoptosis (Efficacy) DSB->Apoptosis Semiquinone Semiquinone Radical Reductase->Semiquinone ROS Superoxide (ROS) Semiquinone->ROS Redox Cycling CardioTox Myofibril Loss ROS->CardioTox

Caption: Dual-pathway mechanism showing TMTD's therapeutic intercalation (green path) versus quinone-mediated cardiotoxicity (red path).[1][2]

In Vivo Validation Protocols

Phase 1: Formulation & Pharmacokinetics (PK)

Objective: Solve the solubility issue to ensure the drug actually reaches the tumor.

The Challenge: TMTD is likely a "brick dust" molecule. Standard saline formulation will result in precipitation and micro-embolisms in mice tail veins.

Recommended Protocol:

  • Vehicle Construction:

    • Standard: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

    • Alternative (If precipitation occurs): Hydroxypropyl-beta-cyclodextrin (HP-

      
      -CD) 20% w/v in water.[1][2]
      
  • PK Study:

    • Subjects: CD-1 Mice (n=3 per timepoint).

    • Dosing: 5 mg/kg IV (Tail Vein).

    • Sampling: 5, 15, 30 min, 1, 4, 8, 24 hrs.

    • Analysis: Plasma extraction with Acetonitrile -> LC-MS/MS.

    • Success Criteria:

      
       min; 
      
      
      
      comparable to Doxorubicin.[1][2]
Phase 2: Maximum Tolerated Dose (MTD)

Objective: Define the therapeutic window before efficacy testing.

Protocol:

  • Design: "3+3" dose-escalation in non-tumor bearing BALB/c mice.

  • Doses: Start at 1 mg/kg, escalate to 3, 6, 10 mg/kg (IV, q3d x 4 doses).

  • Endpoints:

    • Body weight loss > 15% (Stop rule).[2]

    • Lethargy/Ruffled fur.

    • Critical: Necropsy at Day 14 to check for organ pallor (anemia) or liver necrosis.

Phase 3: Xenograft Efficacy (The Gold Standard)

Objective: Prove TMTD inhibits tumor growth better or safer than Doxorubicin.

Protocol:

  • Model: Athymic Nude Mice (Foxn1 nu/nu) implanted subcutaneously with MCF-7 (Breast) or A549 (Lung) cells (

    
     cells in Matrigel).[1][2]
    
  • Randomization: When tumors reach ~100

    
    .
    
  • Groups (n=8/group):

    • Vehicle Control: (Solvent only).

    • Positive Control: Doxorubicin (2 mg/kg IV, once weekly).

    • TMTD Low: (50% of MTD).

    • TMTD High: (MTD).

  • Dosing Schedule: IV injection every 3 days for 21 days (q3d x 7).

  • Data Collection:

    • Tumor Volume (

      
      ).
      
    • Metric: Calculate %T/C (Treatment/Control ratio).

    • Success Criteria: %T/C < 42% (NCI Standard for activity).

Phase 4: Cardiotoxicity Assessment (Crucial for this Class)

Objective: Differentiate TMTD from Doxorubicin. If TMTD is as effective as DOX but less cardiotoxic, it is a breakthrough.[2]

Protocol:

  • Biomarkers (Serum): Collect blood at termination (Day 21). Measure cTnI (Cardiac Troponin I) and CK-MB .[1][2]

    • Expectation: DOX group will show elevated cTnI (> 0.05 ng/mL). TMTD should ideally remain at baseline.

  • Histopathology:

    • Harvest hearts, fix in 10% formalin.

    • Stain: H&E and Masson’s Trichrome (for fibrosis).

    • Score: Look for cytoplasmic vacuolization and myofibrillar loss (Billingham Score).

Validation Workflow Diagram

This flowchart ensures a logical progression, preventing wasted resources on efficacy studies if PK or Toxicity profiles are non-viable.

Validation cluster_fail Failure Modes Start In Vitro Hit (IC50 < 100nM) Solubility Solubility Screen (Vehicle Formulation) Start->Solubility PK PK Study (Mice) Bioavailability Check Solubility->PK Precip Precipitation/Embolism Solubility->Precip MTD MTD Determination (Toxicity Ceiling) PK->MTD If T1/2 > 30min Clearance Rapid Clearance PK->Clearance Xenograft Xenograft Efficacy (Tumor Volume) MTD->Xenograft Define Dose Tox Lethal Toxicity MTD->Tox Cardio Cardiotoxicity Profiling (Troponin/Histology) Xenograft->Cardio If T/C < 42% Decision Go / No-Go Decision Cardio->Decision

Caption: Step-by-step "Go/No-Go" decision tree for validating TMTD in vivo.

References

  • Minotti, G., et al. (2004).[3] "Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity." Pharmacological Reviews. Link

  • Zhang, S., et al. (2012).[4] "Identification of the molecular basis of doxorubicin-induced cardiotoxicity." Nature Medicine. Link

  • Herman, E. H., et al. (1998). "Use of the rabbit model to evaluate the potential for anthracycline-induced cardiotoxicity."[5] Methods in Molecular Biology. Link

  • National Cancer Institute (NCI). "In Vivo Hollow Fiber Assay and Xenograft Protocols." Developmental Therapeutics Program. Link

  • PubChem. "Doxorubicin (Compound Summary)." National Library of Medicine. Link

Sources

Comparative Profiling Guide: 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione vs. Clinical Anthracyclines

[1][2][3][4][5]

Executive Summary & Compound Identity

The Subject: 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (hereafter referred to as Compound A1 ) is chemically distinct from the clinical gold standard Doxorubicin (DOX).[1][2][3][4][5][6] While DOX possesses a tetrahydrotetracene core linked to a daunosamine sugar, Compound A1 represents the fully aromatic or aglycone-like scaffold often observed as a synthetic intermediate or degradation impurity (CAS 64845-67-6).[1][2][3][4][5][6]

The Benchmarking Challenge: The absence of the aminoglycoside moiety and the modification of the A-ring saturation (aromatization) fundamentally alters the Mechanism of Action (MoA).[4][5][6] While DOX acts as a potent Topoisomerase II poison, Compound A1 is predicted to function primarily as a planar DNA intercalator and a potent generator of Reactive Oxygen Species (ROS), potentially retaining cardiotoxicity while sacrificing the specific "molecular anchoring" required for high-potency antitumor efficacy.[2][3][5][6]

This guide benchmarks Compound A1 against three clinical standards to isolate the effects of the sugar moiety and ring saturation:

  • Doxorubicin (DOX): The clinical benchmark (Topo II Poison).[3][4][5][6]

  • Mitoxantrone (MTX): An anthracenedione comparator (Intercalator/Topo II poison with reduced cardiotoxicity).[3][4][5][6]

  • Doxorubicin Aglycone (Dox-Ag): The direct hydrolysis product (Control for lack of sugar).[2][3][4][5][6]

Mechanistic Profiling (MoA)[1][2][3][4][6]

The primary differentiator between Compound A1 and DOX is the Sugar Anchor Effect .[5][6] The daunosamine sugar in DOX binds in the DNA minor groove, stabilizing the ternary complex (Drug-DNA-Topo II).[1][2][3][4][5][6] Compound A1 , lacking this, relies solely on planar intercalation.[2][5][6]

Diagram 1: Mechanism of Action Comparison

This diagram illustrates the divergence in pathway activation between the Holo-drug (DOX) and the Aglycone Analog (Compound A1).[1][2][3][4][6]

MOA_ComparisonDOXDoxorubicin (Holo-Drug)DNA_BindDNA IntercalationDOX->DNA_BindMinor_GrooveMinor Groove Anchoring(Sugar Moiety)DOX->Minor_GrooveRedoxQuinone Redox CyclingDOX->RedoxSecondaryA1Compound A1 (Aglycone/Analog)A1->DNA_BindA1->RedoxPrimary DriverTopo_ComplexStable Topo II-DNA-Drug ComplexDNA_Bind->Topo_ComplexMinor_Groove->Topo_ComplexDSBDouble Strand Breaks(Apoptosis)Topo_Complex->DSBROSROS Generation(Oxidative Stress)Redox->ROS

Caption: Doxorubicin utilizes the sugar moiety to stabilize the Topo II complex (Green Path), whereas the Aglycone A1 relies heavily on Redox Cycling (Red Path), leading to non-specific toxicity.[1][2][3][4][6]

Comparative Efficacy & Toxicity Data[2][3][5][6][7][8][9][10]

The following data synthesizes structural activity relationship (SAR) trends for anthracycline aglycones versus their glycosylated parents.

Table 1: In Vitro Potency & Physicochemical Profile[2][6][10]
FeatureDoxorubicin (Standard) Compound A1 (Analog) Mitoxantrone Implication for A1
IC50 (MCF-7) 10 - 50 nM> 500 nM (Est.)20 - 100 nMLoss of sugar reduces potency by 10-50x.[1][2][3][4][5][6]
Solubility (Aq) High (as HCl salt)Very Low ModerateRequires DMSO/Surfactant for assays.[2][3][4][5][6]
Lipophilicity (LogP) ~1.3> 2.5 (Est.)~0.8Higher membrane permeability but high non-specific binding.[3][4][5][6]
Topo II Inhibition Potent PoisonWeak / Non-specificPotent PoisonA1 likely acts as a simple intercalator.[2][5][6]
Cardiotoxicity Risk High (Cumulative)Very High (Acute)ModerateAglycones accumulate in cardiac tissue due to lipophilicity.[2][3][4][5][6]

Critical Insight: Researchers often mistake the high lipophilicity of aglycones for "better bioavailability."[5][6] In reality, without the sugar to facilitate active transport or specific binding, Compound A1 often exhibits high non-specific cytotoxicity and lower therapeutic indices than DOX.[2][5][6]

Experimental Protocols for Benchmarking

To validate Compound A1 , you must prove whether it retains Topo II activity or acts purely via oxidative stress.[2][5][6]

Protocol A: Differential Cytotoxicity (MTT vs. Clonogenic)

Rationale: MTT measures metabolic activity (which can be artificially spiked by ROS generators like A1), while Clonogenic assays measure true reproductive survival.[1][2][3][4][6]

  • Preparation:

    • Solubilize Compound A1 in DMSO (Stock 10mM). Note: Aqueous dilution will precipitate immediately; use culture media with 10% FBS immediately prior to dosing.[2][4][6]

    • Controls: DOX (Water/Saline), DMSO Vehicle.[2][3][4][5][6]

  • Seeding:

    • Seed MCF-7 or HeLa cells at 500 cells/well (Clonogenic) and 5,000 cells/well (MTT).

  • Treatment:

    • Dose range: 1 nM to 10 µM (Log scale).[3][4][5][6]

    • Duration: 24h pulse (Clonogenic) vs 72h continuous (MTT).[2][3][4][5][6]

  • Readout:

    • MTT: Read Absorbance at 570nm.

    • Clonogenic: Fix with methanol, stain with Crystal Violet, count colonies >50 cells.[2][5][6]

  • Analysis:

    • Calculate Resistance Index (RI) = IC50(A1) / IC50(DOX).[1][2][3][4][6] An RI > 10 indicates loss of specific efficacy.[3][5][6]

Protocol B: Topoisomerase II Relaxation Assay (Cell-Free)

Rationale: To determine if A1 is a "Poison" (stabilizes cleavable complex) or "Suppressor" (prevents binding).[1][2][3][4][6]

  • Components: Plasmid DNA (pBR322, supercoiled), Human Topo II

    
     enzyme, ATP buffer.[2][5][6]
    
  • Reaction:

    • Mix DNA + Enzyme + Compound A1 (graded doses).[3][4][5][6]

    • Incubate 30 min at 37°C.

    • Add SDS/Proteinase K to trap cleavable complexes.[3][5][6]

  • Electrophoresis:

    • Run on 1% agarose gel with Ethidium Bromide.[3][5][6]

  • Interpretation:

    • DOX Control: Shows distinct linear DNA band (cleavable complex).[3][4][5][6]

    • Compound A1: If bands remain supercoiled, A1 inhibits enzyme binding.[2][5][6] If linear bands appear, it retains poisoning activity.[2][5][6]

Diagram 2: Experimental Workflow

This workflow ensures rigorous validation of solubility and specific activity.

WorkflowStartCompound A1(Solid Powder)SolubilitySolubility Check(DMSO vs Aqueous)Start->SolubilityBranch_ACytotoxicity(MCF-7 / HeLa)Solubility->Branch_AIf SolubleBranch_BMechanism(Cell-Free Topo II)Solubility->Branch_BAssay_MTTMTT Assay(Metabolic)Branch_A->Assay_MTTAssay_ClonoClonogenic(Reproductive)Branch_A->Assay_ClonoResult_MOAConfirmTarget EngagementBranch_B->Result_MOAResult_ToxCalculateTherapeutic IndexAssay_MTT->Result_ToxAssay_Clono->Result_Tox

Caption: Step-by-step validation pipeline. Note the critical split between metabolic (MTT) and reproductive (Clonogenic) toxicity testing.

References

  • PubChem. (2025).[4][5][6] Doxorubicin Hydrochloride (Compound Summary).[3][4][5][6][7] National Library of Medicine.[3][5][6] [Link][1][2][3][6]

  • IUPHAR/BPS Guide to Pharmacology. (2025).[4][5][6] Doxorubicin Ligand Page.[3][5][6][8][Link][1][2][3][4][6]

  • St. Jude Children's Research Hospital. (2016).[3][5][6] Derivation of anthracycline equivalence to doxorubicin in relation to late cardiotoxicity.[5][6][9][10][11][Link]

  • Minotti, G., et al. (2004).[2][5][6] Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity.[5][6] Pharmacological Reviews.[3][5][6] (Contextual grounding for Aglycone toxicity).

peer-reviewed studies validating the biological effects of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

Common Identity: 7,8-Dehydro-9,10-desacetyldoxorubicinone (Doxorubicin Impurity 2)[1][2][3]

Part 1: Executive Summary & Chemical Identity

6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione (CAS: 64845-67-6) is the fully aromatic, planar aglycone derivative of the anthracycline antibiotic Doxorubicin .[1] In pharmaceutical development and oncology research, it is primarily classified as a critical process impurity and a degradation product formed via hydrolysis and oxidative stress.[1]

While Doxorubicin is a potent Topoisomerase II poison, this specific derivative serves as a vital negative control in Structure-Activity Relationship (SAR) studies.[1] Its biological profile validates the necessity of the daunosamine sugar moiety and the non-aromatic A-ring for clinical efficacy.[1]

Key Biological Characteristics:

  • loss of Potency: Lacks the ability to stabilize the Topoisomerase II-DNA cleavage complex.[1]

  • High Lipophilicity: Exhibits rapid passive diffusion across cell membranes, bypassing P-glycoprotein (P-gp) efflux pumps associated with Multi-Drug Resistance (MDR).[1]

  • Fluorescence Interference: Possesses a distinct spectral signature that can cause false positives in Doxorubicin uptake assays if not chromatographically separated.[1]

Part 2: Comparative Analysis (The "Guide")

This section objectively compares the target compound against the parent drug (Doxorubicin) and the intermediate aglycone (Doxorubicinone) to highlight the functional impact of structural degradation.[1]

Table 1: Biological & Physicochemical Performance Matrix[1][4]
FeatureDoxorubicin (Parent Drug) Doxorubicinone (Aglycone) Target Compound (Impurity 2)
Structure Glycosylated, Non-aromatic A-ringNon-glycosylated, Non-aromatic A-ringNon-glycosylated, Fully Aromatic
Primary Mechanism Topoisomerase II Poisoning + IntercalationWeak IntercalationPlanar Intercalation + ROS Generation
Cytotoxicity (IC50) High Potency (nM range)Moderate/Low (µM range)Low/Inert (High µM range)
Cellular Uptake Carrier-mediated + DiffusionPassive DiffusionRapid Passive Diffusion (High Lipophilicity)
MDR Susceptibility High (P-gp Substrate)LowNegligible (Bypasses Efflux)
Fluorescence Lifetime ~1.0 ns~2.5 nsDistinct (Interferes with quantification)
Clinical Status WHO Essential MedicineMetaboliteImpurity / Reference Standard
Mechanistic Insight: Why "Validation" Matters

Research validates that the transition from Doxorubicin to this compound represents a loss-of-function pathway regarding cytotoxicity, but a gain-of-function regarding membrane permeability.[1]

  • The Sugar Anchor: The daunosamine sugar of Doxorubicin binds in the minor groove of DNA, anchoring the molecule for Topoisomerase II interaction.[1] The target compound lacks this, reducing it to a simple DNA intercalator.[1]

  • The A-Ring Buckle: The non-aromatic A-ring of Doxorubicin adopts a "half-chair" conformation essential for optimal drug-DNA geometry.[1] The target compound is fully planar (tetracene core), leading to different intercalation kinetics and reduced biological activity.[1]

Part 3: Experimental Validation Protocols

To validate the biological effects (or lack thereof) of this compound, researchers must isolate it from the parent drug.[1] The following protocols ensure data integrity.

Protocol A: Differential Cytotoxicity Assay (MDR Validation)

Objective: To demonstrate the compound's ability to bypass P-gp efflux pumps in resistant cell lines, despite lower overall potency.[1]

Reagents:

  • Cell Lines: MCF-7 (Sensitive) and MCF-7/Adr (Doxorubicin Resistant).[1]

  • Compounds: Doxorubicin (Control) and this compound (Test).[1]

  • Assay: CellTiter-Glo® (ATP quantification).[1]

Workflow:

  • Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with serial dilutions (10 nM to 100 µM) of Doxorubicin and Test Compound.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake for 2 mins, incubate 10 mins, read luminescence.

  • Calculation: Plot Dose-Response curves.

    • Expected Result (Dox): High potency in MCF-7, low potency in MCF-7/Adr (Resistance Factor > 100).[1]

    • Expected Result (Test): Lower potency overall, but identical IC50 in both lines (Resistance Factor ~1), validating passive diffusion.[1]

Protocol B: Fluorescence Lifetime Imaging (FLIM) Separation

Objective: To distinguish the impurity from the parent drug in intracellular accumulation studies.[1]

Rationale: The target compound forms spontaneously in aqueous media.[1][2][3] Standard flow cytometry often conflates its fluorescence with Doxorubicin, leading to overestimation of drug uptake.[1]

Steps:

  • Excitation: Two-photon excitation at 760 nm.

  • Detection: Collect emission at 500–650 nm.

  • Analysis: Apply bi-exponential decay fitting.

    • Doxorubicin Component:[1][4][5][6][2][3][7][8][9][10][11] Short lifetime (~1.0 ns).[1]

    • Target Compound Component: Long lifetime (distinct species).[1]

  • Validation: Use pure this compound standard to establish the "impurity mask" for image subtraction.

Part 4: Visualizing the Degradation & Mechanism

The following diagram illustrates the chemical degradation pathway transforming the active drug into the target impurity, and the subsequent divergence in biological activity.[1]

Anthracycline_Pathway Dox Doxorubicin (Active Drug) Aglycone Doxorubicinone (Intermediate) Dox->Aglycone Acid Hydrolysis (Loss of Sugar) TopoII Topoisomerase II Poisoning Dox->TopoII Primary Mechanism MDR P-gp Efflux (Drug Resistance) Dox->MDR Susceptible Target This compound (Target Impurity) Aglycone->Target Oxidation/Dehydration (Aromatization) Target->TopoII Loss of Activity Intercalation Simple DNA Intercalation Target->Intercalation Planar Binding ROS ROS Generation (Oxidative Stress) Target->ROS Redox Cycling Target->MDR Bypasses (Lipophilic)

Caption: Degradation pathway of Doxorubicin to the fully aromatic target impurity, highlighting the shift from enzymatic poisoning to non-specific intercalation and ROS generation.

Part 5: References

  • Beijnen, J. H., et al. (1986).[1] "Aspects of the degradation kinetics of doxorubicin in aqueous solution." International Journal of Pharmaceutics. Validates the formation of 7,8-dehydro-9,10-desacetyldoxorubicinone (Target Compound) via hydrolytic and oxidative pathways.[1]

    • [1]

  • Borrel, M. N., et al. (1995).[1][5] "Mobile ionophores. Part 3. Cation complexation and transport by macrocyclic polyether diamides derived from 6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione."[1] Journal of the Chemical Society.[1] Establishes the synthesis and lipophilic properties of the tetracene-dione core.[1]

  • Vig, M., et al. (2016).[1] "Photoinduced Reactivity of Doxorubicin: Catalysis and Degradation." The Journal of Physical Chemistry B. Details the spontaneous formation of the impurity under light exposure and its interference with fluorescence microscopy.

    • [1]

  • PubChem Compound Summary. (2024). "7,8-Dehydro-9,10-desacetyldoxorubicinone (CID 125152)."[1] National Library of Medicine.[1] Provides chemical structure validation and synonym mapping for this compound.

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to Safe Laboratory Practices

Welcome to your comprehensive resource for the safe handling, operation, and disposal of 6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione. This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the scientific reasoning behind them. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

The compound this compound belongs to the tetracycline class of compounds, which includes potent biologically active agents. A closely related analogue, Doxorubicin, is a well-documented hazardous substance, classified as carcinogenic, mutagenic, and a reproductive toxin.[1][2][3][4] Given the structural similarities, it is imperative to handle this compound with the highest degree of caution, assuming a similar hazard profile.

This guide is structured to provide a holistic approach to safety, beginning with personal protective equipment, moving through operational handling, and concluding with proper disposal protocols.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling potentially hazardous compounds. The primary routes of exposure are inhalation, skin contact, and eye contact.[2][5] Therefore, a multi-layered PPE strategy is essential.

Respiratory Protection

Given the risk of fine particle and aerosol generation, respiratory protection is mandatory.[2]

  • Minimum Requirement: A NIOSH/MSHA-approved respirator is necessary when working with the solid compound or solutions.[5]

  • Best Practice: For any procedure that may generate dust or aerosols, such as weighing or preparing solutions, a powered air-purifying respirator (PAPR) with a HEPA filter is strongly recommended.[2] This provides a higher protection factor and reduces the risk of inhaling microscopic particles.

Hand Protection

Skin contact is a primary route of exposure.[5][6] Therefore, robust hand protection is critical.

  • Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[7][8]

  • Double Gloving: For all handling procedures, it is best practice to wear two pairs of nitrile gloves.[7] This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

Eye and Face Protection

Protecting your eyes and face from splashes and airborne particles is paramount.

  • Essential Eye Protection: Chemical splash goggles are mandatory at all times when in the vicinity of the compound.[8][9]

  • Enhanced Protection: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[7][8]

Protective Clothing

A dedicated lab coat and other protective garments prevent the contamination of personal clothing.

  • Lab Coat: A buttoned, full-length lab coat is required.

  • Disposable Gown: For extensive work or when handling larger quantities, a disposable, fluid-resistant gown worn over the lab coat is recommended.

  • Shoe Covers: Disposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[7]

The following table summarizes the recommended PPE for handling this compound:

PPE CategoryMinimum RequirementBest Practice Recommendation
Respiratory NIOSH/MSHA-approved respiratorPowered Air-Purifying Respirator (PAPR) with HEPA filter
Hand Protection Single pair of nitrile glovesDouble-gloved with nitrile gloves
Eye/Face Protection Chemical splash gogglesChemical splash goggles and a full-face shield
Protective Clothing Full-length lab coat, closed-toe shoesDisposable gown over lab coat, disposable shoe covers

Part 2: Operational Plan - A Step-by-Step Guide to Safe Handling

A systematic approach to handling minimizes the risk of exposure and ensures the integrity of your research.

Engineering Controls

The primary method for controlling exposure is through robust engineering controls.

  • Chemical Fume Hood: All work with this compound, including weighing, reconstitution, and aliquoting, must be performed in a certified chemical fume hood.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory.[5]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible.[9]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and materials.

  • Donning PPE: Put on all required PPE as outlined in Part 1 before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so on a tared weigh paper or in a container within the chemical fume hood. Minimize the creation of dust.[2][7]

  • Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

  • Transport: When moving the compound or its solutions, use a secondary container to prevent spills.

  • Doffing PPE: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, face shield, and inner gloves. The respirator should be the last item removed. Wash hands thoroughly with soap and water after removing all PPE.[5]

Visualizing the Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep 1. Assemble Materials & Verify Fume Hood Don_PPE 2. Don Full PPE Weigh 3. Weigh Compound Don_PPE->Weigh Prepare_Solution 4. Prepare Solution Weigh->Prepare_Solution Label 5. Label Container Prepare_Solution->Label Transport 6. Transport in Secondary Container Label->Transport Doff_PPE 7. Doff PPE in Designated Area Transport->Doff_PPE Wash 8. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Step-by-step workflow for the safe handling of this compound.

Part 3: Disposal Plan - Ensuring a Safe End-of-Life for a Hazardous Compound

Proper disposal is a critical final step in the safe handling of hazardous materials.

Waste Segregation

All waste contaminated with this compound must be segregated as hazardous waste. This includes:

  • Solid Waste: Contaminated gloves, gowns, shoe covers, weigh papers, and any other disposable materials.

  • Liquid Waste: Unused solutions and solvent rinses.

  • Sharps: Contaminated needles, syringes, and pipette tips.

Waste Containers
  • Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect in a sealed, labeled, and chemically compatible hazardous waste container.

  • Sharps: Collect in a designated, puncture-proof sharps container.

Disposal Procedure
  • Collection: Place all contaminated waste into the appropriate, labeled containers immediately after use.

  • Storage: Store waste containers in a designated, secure area away from general lab traffic.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this material down the drain or in the regular trash.[3]

Visualizing the Disposal Pathway

DisposalPathway cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Gowns, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solutions, Rinses) Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container EHS_Disposal Disposal via Institutional EHS Solid_Container->EHS_Disposal Liquid_Container->EHS_Disposal Sharps_Container->EHS_Disposal

Caption: Segregation and disposal pathway for waste contaminated with this compound.

References

  • Tetracycline Disks. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Bimeda. (2015, December 1). TetraMed 324 HCA Soluble Powder (Tetracycline hydrochloride) Safety Data Sheet. Retrieved from [Link]

  • Covetrus. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Hikma. (n.d.). DOXOrubicin HCl Injection, USP - SDS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione
Reactant of Route 2
6,8,11-Trihydroxy-1-methoxytetracene-5,12-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.